Quinacrine mustard dihydrochloride
Description
Propriétés
IUPAC Name |
1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28Cl3N3O.2ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETDZFFCRPFPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884049 | |
| Record name | 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64046-79-3, 4213-45-0 | |
| Record name | QUINACRINE MUSTARD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20979 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Quinacrine mustard dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004213450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINACRINE MUSTARD DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCB69HPY0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quinacrine Mustard Dihydrochloride: A Technical Guide to its Chemical Properties and Reactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quinacrine (B1676205) Mustard Dihydrochloride (B599025) is a bifunctional molecule possessing both DNA intercalating and alkylating properties. This guide provides an in-depth overview of its core chemical and physical characteristics, its mechanism of action as a DNA-modifying agent, and its interaction with cellular signaling pathways. Quantitative data are presented in tabular format, and key processes are visualized through detailed diagrams to support advanced research and development applications.
Chemical and Physical Properties
Quinacrine Mustard Dihydrochloride is a derivative of the antimalarial drug quinacrine. It incorporates a nitrogen mustard moiety, bis(2-chloroethyl)amino, which confers the ability to form covalent bonds with nucleophiles.[1] This dual functionality—a planar acridine (B1665455) ring system for intercalation and a reactive mustard group for alkylation—makes it a potent tool in molecular biology and a subject of interest in oncology.[2][3]
Physicochemical Data
The key physicochemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | References |
| IUPAC Name | 1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;dihydrochloride | [4] |
| Synonyms | QM, Acrichine Yperite | [1][5] |
| CAS Number | 4213-45-0 | [4][5][6][7] |
| Molecular Formula | C₂₃H₂₈Cl₃N₃O · 2HCl | [5][7] |
| Molecular Weight | 541.77 g/mol | [5][8] |
| Solubility | Soluble in Water and Chloroform | [7] |
| Storage Temperature | −20°C | [5] |
| Purity | ≥85% (HPLC) | [5] |
| Fluorescence λex | 425 nm | [6][7] |
| Fluorescence λem | 480 nm | [6][7] |
Chemical Reactivity and Mechanism of Action
The biological activity of Quinacrine Mustard is dominated by its interaction with DNA. This process occurs in two distinct, sequential steps: non-covalent intercalation followed by covalent alkylation.
DNA Intercalation
The planar, electron-rich acridine ring of the molecule inserts itself between the base pairs of the DNA double helix (intercalation).[6][7] This interaction is non-covalent and reversible. Studies have shown that Quinacrine Mustard exhibits a preference for binding to Adenine-Thymine (AT)-rich regions of DNA over Guanine-Cytosine (GC)-rich regions.[6][7] This initial binding event serves to localize the molecule on the DNA strand, significantly increasing the effective concentration of the alkylating moiety in proximity to its target.
DNA Alkylation
Once intercalated, the nitrogen mustard component becomes highly reactive. In an aqueous environment, the bis(2-chloroethyl)amino group undergoes an intramolecular cyclization, releasing a chloride ion to form a highly strained and electrophilic aziridinium (B1262131) cation.[5][9] This cation is the active alkylating species.
The aziridinium ion then reacts with nucleophilic sites on the DNA bases. The primary target for alkylation by nitrogen mustards is the N7 position of guanine (B1146940).[3][10][11] Since the molecule possesses two chloroethyl groups, it can undergo this reaction twice, leading to the formation of DNA monoadducts or, more critically, inter- and intra-strand cross-links.[2][12] These cross-links are highly cytotoxic as they prevent DNA strand separation, thereby blocking replication and transcription and ultimately triggering cell cycle arrest or apoptosis.[13][14] Research indicates a sequence preference, with enhanced reaction at guanines within 5'-GT-3' sequences.[10]
Experimental Protocols
The following provides a generalized methodology for assessing the DNA alkylation activity of this compound. Specific parameters should be optimized for the experimental system being used.
Protocol: DNA Alkylation and Cleavage Assay
This protocol is based on methods analogous to the Maxam-Gilbert sequencing reaction to identify nucleotide-specific alkylation sites.[3][10]
Objective: To determine the DNA sequence specificity of alkylation by Quinacrine Mustard.
Materials:
-
DNA fragment of known sequence (e.g., a linearized plasmid or PCR product), 3'-end labeled with ³²P.
-
This compound stock solution (e.g., 1 mM in water).
-
Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Piperidine (1 M).
-
Formamide (B127407) loading dye.
-
Denaturing polyacrylamide sequencing gel.
Methodology:
-
Alkylation Reaction:
-
In a microcentrifuge tube, combine the ³²P-labeled DNA fragment (approx. 50,000 cpm) with the Reaction Buffer.
-
Add this compound to the desired final concentration (e.g., 1-100 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour). Protect from light.
-
-
DNA Precipitation:
-
Stop the reaction and precipitate the DNA using ethanol (B145695) or isopropanol (B130326) to remove the unreacted drug.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
-
Piperidine Cleavage:
-
Resuspend the DNA pellet in 100 µL of 1 M piperidine.
-
Incubate at 90°C for 30 minutes. This step chemically cleaves the DNA backbone at the site of the alkylated purine (B94841) (specifically, N7-guanine adducts).
-
-
Sample Preparation and Electrophoresis:
-
Lyophilize the samples to remove the piperidine.
-
Resuspend the cleaved DNA in formamide loading dye.
-
Denature the samples by heating at 90°C for 2-3 minutes and immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel alongside a standard sequencing ladder (e.g., G-specific reaction) derived from the same DNA fragment.
-
-
Analysis:
-
After electrophoresis, expose the gel to an X-ray film or phosphor screen.
-
The resulting bands will indicate the specific guanine (and to a lesser extent, adenine) residues that were alkylated by Quinacrine Mustard. The intensity of the band corresponds to the preference of alkylation at that site.
-
Biological Interactions and Signaling Pathways
The DNA damage induced by Quinacrine Mustard triggers a complex cellular response, primarily the DNA Damage Response (DDR) pathway.
DNA Damage Response (DDR): The formation of bulky adducts and cross-links by Quinacrine Mustard stalls replication forks and creates distortions in the DNA helix.[15] These lesions are recognized by sensor proteins, which in turn activate transducer kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related).[15]
These kinases phosphorylate a cascade of downstream effector proteins. A key event is the phosphorylation of the histone variant H2AX (to form γH2AX), which serves as a beacon to recruit DNA repair machinery to the site of damage.[15] Another critical target is the tumor suppressor protein p53. Activation of p53 can lead to two main outcomes:
-
Cell Cycle Arrest: p53 can induce the expression of proteins like p21, which inhibits cyclin-dependent kinases, thereby halting the cell cycle (often at the G2/M checkpoint) to allow time for DNA repair.[13][14]
-
Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate programmed cell death by upregulating pro-apoptotic proteins like BAX.[16]
Recent studies on quinacrine and related compounds have also implicated other pathways, including the inhibition of NF-κB and the modulation of the SIRT-1 pathway, which are involved in inflammation, apoptosis, and cellular stress responses.[16] Furthermore, in p53-deficient cancer cells, quinacrine has been shown to induce cell death by promoting the degradation of the essential checkpoint kinases Chk1/2.[17]
References
- 1. N1,N1-Bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-1,4-pentanediamine | C23H28Cl3N3O | CID 20194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNA Alkylation, Cross-Linking, and Cancer Cell Killing by a Quinoxaline- N-Mustard Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-directed alkylating ligands as potential antitumor agents: sequence specificity of alkylation by intercalating aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C23H30Cl5N3O | CID 20193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 喹吖因氮芥 二盐酸盐 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 4213-45-0 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 喹吖因氮芥 二盐酸盐 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. DNA alkylation by mustard gas in yeast strains of different repair capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Alkylation, Cross-Linking, and Cancer Cell Killing by a Quinoxaline-N-Mustard Conjugate. | Semantic Scholar [semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 15. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine Mustard Dihydrochloride: A Technical Guide to its AT-Rich Region Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205) mustard dihydrochloride (B599025) is a fluorescent alkylating agent and a derivative of quinacrine, historically used as an antimalarial drug. Its pronounced fluorescence upon intercalation into DNA, particularly in regions rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs, has made it a valuable tool in cytogenetics and molecular biology for chromosome banding and studying DNA structure. This technical guide provides an in-depth exploration of the core principles underlying the AT-rich region specificity of quinacrine mustard dihydrochloride, complete with experimental protocols and data presented for scientific and drug development applications.
Core Mechanism: AT-Rich DNA Intercalation
This compound's specificity for AT-rich regions is primarily driven by the thermodynamics of its intercalation into the DNA double helix. The planar acridine (B1665455) ring of the molecule inserts itself between adjacent base pairs, a process known as intercalation. This interaction is stabilized by van der Waals forces, hydrogen bonding, and electrostatic interactions.
The fluorescence of quinacrine mustard is significantly enhanced in the hydrophobic environment created by the AT-rich DNA sequences.[1][2] Conversely, the presence of guanine-cytosine (GC) base pairs tends to quench its fluorescence.[1][2] This differential fluorescence is the basis for its use in identifying AT-rich regions in chromosomes, often referred to as Q-banding. While the mustard moiety can form covalent bonds with DNA, the initial and primary interaction driving its specificity is non-covalent intercalation.
Quantitative Analysis of DNA Binding
The interaction of quinacrine and its derivatives with DNA has been characterized using various biophysical techniques. While precise binding constants for quinacrine mustard with a wide range of specific AT-rich sequences are not extensively tabulated in the literature, studies on the parent compound, quinacrine, provide valuable insights into the thermodynamics of this interaction.
Thermodynamic Parameters of Quinacrine Binding to DNA
Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic profile of quinacrine binding to DNA. The binding is typically an exothermic process, driven by favorable changes in both enthalpy (ΔH) and entropy (ΔS).[3]
| DNA Source | Binding Affinity (K) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Heat Capacity Change (ΔCp) (cal/mol·K) | Reference |
| Calf Thymus DNA | High (one order higher than Methylene (B1212753) Blue) | Negative (Exothermic) | Positive | -146 | [3] |
| poly(dA-dT)·poly(dA-dT) | - | Negative (Exothermic) | Positive | Negative | [4] |
| poly(dA)·poly(dT) | - | Positive (Endothermic) | Positive | Negative | [4] |
| poly(dG-dC)·poly(dG-dC) | - | Negative (Exothermic) | Positive | Negative | [4] |
| poly(dG)·poly(dC) | - | Negative (Exothermic) | Positive | Negative | [4] |
Note: A negative enthalpy change indicates that the binding process releases heat, which is favorable. A positive entropy change suggests an increase in disorder, often due to the release of water molecules from the DNA and the ligand upon binding, which is also favorable. The negative heat capacity change provides further information about the nature of the interaction.
Fluorescence Properties
The fluorescence of quinacrine mustard is highly sensitive to its environment. This property is central to its application in DNA studies.
| Polynucleotide/DNA Type | Effect on Quinacrine Mustard Fluorescence | Reference |
| Adenylic acid, poly(rA), poly(rU), poly(rA,rU) | Enhanced | [1] |
| Guanylic acid, poly(rG), poly(rC,rG) | Quenched | [1] |
| Cytidylic acid, poly(rC) | No effect | [1] |
| DNA with high (G+C) content | Quenching | [1] |
| DNA with high (A+T) content | Enhancement | [2] |
Experimental Protocols
Fluorescence Spectroscopy Titration
This method is used to monitor the change in fluorescence of quinacrine mustard upon binding to DNA, allowing for the determination of binding affinity and stoichiometry.
Objective: To quantify the interaction between quinacrine mustard and DNA by measuring the change in fluorescence intensity.
Materials:
-
This compound stock solution (concentration determined by spectrophotometry).
-
DNA solution (e.g., synthetic oligonucleotides with varying AT/GC content, calf thymus DNA) of known concentration.
-
Binding buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4).
-
Fluorometer with excitation and emission wavelength control.
-
Quartz cuvettes.
Protocol:
-
Prepare a solution of quinacrine mustard in the binding buffer at a fixed concentration (e.g., 1 µM).
-
Place the quinacrine mustard solution in a quartz cuvette and record its initial fluorescence spectrum (Excitation: ~425 nm, Emission: ~480-500 nm).[5]
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate (e.g., 2-5 minutes).
-
Record the fluorescence spectrum after each DNA addition.
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
The resulting binding curve can be fitted to various binding models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (K) and the number of binding sites (n).
Caption: Potential downstream signaling consequences of quinacrine mustard's DNA interaction.
Conclusion
This compound's preference for AT-rich DNA sequences is a well-established phenomenon rooted in the favorable thermodynamics of intercalation and the unique photophysical properties of the drug in this environment. This specificity, coupled with its fluorescent nature, makes it a powerful tool for probing DNA structure and function. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively investigate these interactions. Furthermore, understanding the downstream effects on cellular signaling pathways is crucial for the development of novel therapeutic strategies that leverage the DNA-binding properties of quinacrine and its analogs. Further research to elucidate the precise binding constants with a wider array of AT-rich sequences will continue to refine our understanding and application of this important molecule.
References
- 1. Interaction of quinacrine mustard with mononucleotides and polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Fluorescence Spectrum of Quinacrine Mustard Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent properties of quinacrine (B1676205) mustard dihydrochloride (B599025), a widely used fluorescent probe in cellular and molecular biology. The document details its spectral characteristics, the methodologies for its spectral analysis, and its mechanism of action, with a focus on its application in studying DNA and cell cycle processes.
Introduction
Quinacrine mustard dihydrochloride is a fluorescent dye and an alkylating agent that belongs to the acridine (B1665455) family.[1][2] It is extensively used for staining metaphase chromosomes, enabling the visualization of distinct banding patterns (Q-banding).[1][2] Its fluorescence is significantly enhanced upon intercalation into DNA, with a preference for adenine-thymine (AT)-rich regions.[3] This property makes it a valuable tool for karyotyping and studying DNA structure and function.[3][4] Beyond its use as a DNA stain, quinacrine mustard is also known to induce cell cycle arrest at the G2/M phase, making it a subject of interest in cancer research.[5] In aqueous solutions, the chloroethyl groups of quinacrine mustard hydrolyze to form reactive aziridinium (B1262131) cations, which can covalently bind to nucleophilic groups on proteins and nucleic acids.[2]
Physicochemical and Fluorescent Properties
This compound possesses distinct fluorescent properties that are crucial for its application in biological research. A summary of these properties is presented in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈Cl₃N₃O · 2HCl | [2] |
| Molecular Weight | 541.77 g/mol | [2] |
| CAS Number | 4213-45-0 | [2] |
| Purity | ≥85% (HPLC) | [2] |
| Solubility | Soluble in water |
Fluorescence Spectral Properties
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 425 nm | [3] |
| Emission Maximum (λem) | 480 nm | [3] |
| Quantum Yield | Not explicitly reported in the reviewed literature. The fluorescence intensity is known to be enhanced with adenylic acid and polynucleotides like poly(rA), while it is quenched by guanylic acid and poly(rG).[6] | |
| Fluorescence Lifetime (τ) | The fluorescence decay time is not a single value but depends on the local environment, particularly the base composition of the DNA it is bound to. The lifetime has been shown to have a linear dependence on the square of the AT percentage in bacterial DNA, which is explained by an energy transfer mechanism between dye molecules.[1] |
Experimental Protocols
Measurement of Fluorescence Spectrum
This section outlines a general protocol for measuring the excitation and emission spectra of this compound. This protocol is based on standard spectrofluorometry practices.
3.1.1 Materials
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
3.1.2 Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water. Due to its potential mutagenicity, handle the compound with appropriate safety precautions.
-
Preparation of Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration suitable for fluorescence measurements (e.g., in the micromolar range). The optimal concentration should be determined empirically to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths. A common starting point is 5 nm for both.
-
-
Measurement of Emission Spectrum:
-
Set the excitation wavelength to the known maximum of 425 nm.
-
Scan the emission spectrum across a range that includes the expected emission maximum, for example, from 440 nm to 600 nm.
-
Identify the wavelength of maximum emission intensity.
-
-
Measurement of Excitation Spectrum:
-
Set the emission wavelength to the determined maximum (around 480 nm).
-
Scan the excitation spectrum across a range that includes the expected excitation maximum, for example, from 380 nm to 460 nm.
-
Identify the wavelength of maximum excitation intensity.
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.
Chromosome Staining (Q-banding)
A generalized protocol for using quinacrine mustard for chromosome banding is as follows:
3.2.1 Materials
-
Metaphase chromosome spreads on microscope slides
-
Coplin jars
-
Quinacrine mustard staining solution (e.g., 50 µg/mL in McIlvaine's buffer, pH 7.0)
-
McIlvaine's buffer (citrate-phosphate buffer)
-
Distilled water
-
Fluorescence microscope with appropriate filters
3.2.2 Procedure
-
Hydration: Rehydrate the chromosome spreads by passing them through a series of ethanol (B145695) concentrations (e.g., 95%, 70%, 50%) and finally into distilled water.
-
Staining: Immerse the slides in the quinacrine mustard staining solution for a specific duration (e.g., 20 minutes). This step should be performed in the dark to prevent photobleaching.
-
Rinsing: Rinse the slides thoroughly with several changes of McIlvaine's buffer to remove excess stain.
-
Mounting: Mount the slides with a coverslip using a small amount of buffer.
-
Microscopy: Observe the chromosomes under a fluorescence microscope equipped with a filter set appropriate for quinacrine fluorescence (e.g., excitation around 425 nm and emission around 480 nm). The chromosomes will exhibit a pattern of bright and dull bands.
Mechanism of Action and Signaling Pathways
DNA Intercalation and Fluorescence
Quinacrine mustard's fluorescence is central to its utility as a biological probe. The mechanism involves its interaction with DNA.[3] The planar acridine ring of the molecule intercalates between the base pairs of the DNA double helix.[1] This intercalation into the hydrophobic environment of the DNA interior is thought to restrict the rotational freedom of the molecule, leading to a significant enhancement of its fluorescence quantum yield.
The fluorescence intensity of quinacrine mustard is not uniform along the chromosome. It exhibits a preference for binding to AT-rich regions of DNA, resulting in brighter fluorescence in these areas.[3] Conversely, the fluorescence is quenched in guanine-cytosine (GC)-rich regions.[6] This differential fluorescence is the basis for the characteristic Q-banding patterns observed in chromosomes.
Induction of G2/M Cell Cycle Arrest
Quinacrine mustard is known to induce cell cycle arrest at the G2/M transition in cells.[5] While the specific signaling cascade initiated by quinacrine mustard has not been fully elucidated, the G2/M checkpoint is a well-characterized pathway that is often activated in response to DNA damage. The alkylating nature of quinacrine mustard can cause DNA lesions, which would trigger this checkpoint.
A generalized signaling pathway for G2/M cell cycle arrest initiated by DNA damage is depicted below. This pathway involves sensor proteins like ATM and ATR, which, upon detecting DNA damage, activate downstream checkpoint kinases Chk1 and Chk2. These kinases then phosphorylate and inactivate the Cdc25 phosphatase. Inactivated Cdc25 is unable to remove inhibitory phosphates from the Cyclin B-Cdk1 complex, which is the master regulator of entry into mitosis. Consequently, the cell cycle is halted at the G2/M boundary to allow for DNA repair.
Conclusion
This compound remains a cornerstone fluorescent probe in cytogenetics and cell biology. Its well-defined excitation and emission maxima, coupled with its preferential binding to AT-rich DNA regions, provide a robust method for chromosome identification and analysis. While specific values for its quantum yield and fluorescence lifetime are context-dependent and not universally defined, the principles governing its fluorescence are well-understood. The ability of quinacrine mustard to induce G2/M cell cycle arrest further extends its utility as a tool for investigating fundamental cellular processes and as a potential lead compound in drug development. This guide provides researchers with the essential technical information to effectively utilize this compound in their experimental endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. キナクリンマスタード 二塩酸塩 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interaction of quinacrine mustard with mononucleotides and polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Quinacrine Mustard Dihydrochloride for Chromosome Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of quinacrine (B1676205) mustard dihydrochloride (B599025) for chromosome analysis, a technique commonly known as Q-banding. It is designed to serve as a core resource for professionals in research, clinical diagnostics, and drug development who require a detailed understanding of this foundational cytogenetic technique.
Introduction to Quinacrine Staining and Q-Banding
Quinacrine mustard dihydrochloride was one of the first chemical agents used to produce a specific banding pattern along the length of chromosomes.[1] This technique, termed Q-banding, revolutionized cytogenetics by allowing for the unambiguous identification of individual chromosomes, which was not possible with uniform staining methods.[2] The resulting fluorescent bands, characterized by alternating bright and dull regions, are highly reproducible and specific for each chromosome pair.[3] While quinacrine mustard was the original compound used, the less toxic quinacrine dihydrochloride was later substituted and is now more commonly used.[4]
The banding patterns generated by quinacrine staining are particularly useful for:
-
Karyotyping: The precise identification and arrangement of all chromosomes in a cell.[2]
-
Identification of Chromosomal Abnormalities: Detection of structural rearrangements such as translocations, deletions, insertions, and inversions.[2]
-
Analysis of Chromosomal Polymorphisms: Studying variations in chromosome structure within a population, particularly in heterochromatic regions.[5]
The Molecular Mechanism of Q-Banding
The differential fluorescence observed in Q-banding is a result of the specific interaction between quinacrine and the chromosomal DNA. The primary mechanism involves the intercalation of the planar quinacrine molecule between the base pairs of the DNA double helix.[6]
The key factors influencing the fluorescence intensity are the base composition of the DNA and the accessibility of the DNA to the dye:
-
AT-Rich Regions: Quinacrine fluorescence is enhanced in regions of the DNA that are rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs.[7][8]
-
GC-Rich Regions: Conversely, guanine (B1146940) (G) and cytosine (C) rich regions quench the fluorescence of quinacrine, resulting in dull or non-fluorescent bands.[7][8] The quenching is primarily attributed to the guanine bases.[7]
-
Role of Chromosomal Proteins: While the primary determinant of Q-banding is the DNA base composition, chromosomal proteins can also influence staining patterns by affecting the accessibility of the DNA to quinacrine.[6] However, the removal of histones does not significantly alter Q-banding patterns, suggesting that non-histone proteins may play a more significant role in modulating quinacrine binding.[6]
The following diagram illustrates the proposed mechanism of quinacrine interaction with DNA, leading to differential fluorescence.
Caption: Mechanism of differential fluorescence in Q-banding.
Experimental Protocol for Q-Banding
The following is a generalized protocol for Q-banding of metaphase chromosomes. It is important to note that specific parameters may need to be optimized based on the cell type and laboratory conditions.
Chromosome Preparation
A standard cytogenetic harvesting procedure is a prerequisite for obtaining high-quality chromosome preparations. This typically involves:
-
Cell Culture: Growing cells in appropriate culture medium.
-
Metaphase Arrest: Treating the cell culture with a mitotic inhibitor (e.g., Colcemid) to accumulate cells in metaphase.
-
Hypotonic Treatment: Exposing the cells to a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.
-
Fixation: Fixing the cells with a mixture of methanol (B129727) and acetic acid (typically 3:1).
-
Slide Preparation: Dropping the fixed cell suspension onto clean, cold, wet microscope slides and allowing them to air dry.
Staining Procedure
-
Rehydration: Immerse the slides in a Coplin jar containing McIlvaine's buffer (pH 5.5) for 5-10 minutes.
-
Staining: Transfer the slides to a staining solution of this compound (50 µg/mL in McIlvaine's buffer, pH 5.5) for 20 minutes in the dark.
-
Rinsing: Rinse the slides thoroughly in three changes of McIlvaine's buffer (pH 5.5).
-
Mounting: Mount the slides with a coverslip using a small amount of McIlvaine's buffer. Seal the edges of the coverslip with rubber cement or a similar sealant to prevent drying.
Microscopy and Analysis
-
Microscope: A fluorescence microscope equipped with a mercury or xenon lamp and appropriate filters for quinacrine fluorescence (excitation ~420-440 nm, emission >520 nm) is required.
-
Image Capture: Chromosome images should be captured promptly as the quinacrine fluorescence is prone to fading (photobleaching).
-
Karyotyping: The captured images are then used to arrange the chromosomes in a standardized format (karyogram) based on their size, centromere position, and unique banding pattern.
The general workflow for a Q-banding experiment is depicted in the following diagram:
Caption: A generalized workflow for performing Q-banding analysis.
Data Presentation and Quantitative Analysis
The results of Q-banding are primarily qualitative, based on the visual interpretation of the banding patterns. However, quantitative analysis can be performed by measuring the fluorescence intensity along the length of the chromosomes using densitometry or digital image analysis software.[3] This allows for a more objective comparison of banding patterns and the creation of ideograms.
The following table provides a representative summary of the relative fluorescence intensity observed in specific chromosomal regions after Q-banding.
| Chromosomal Region | Predominant Base Composition | Expected Relative Fluorescence Intensity |
| Distal long arm of Y chromosome | AT-rich | Very High |
| Centromeric region of chromosome 3 | AT-rich | High |
| Short arm of chromosome 1 | GC-rich | Low |
| Long arm of chromosome 1 (most regions) | Mixed AT/GC | Moderate |
| Satellite regions of acrocentric chromosomes | Variable | Variable (often bright) |
Applications in Research and Drug Development
Q-banding remains a valuable tool in various research and clinical settings:
-
Constitutional Cytogenetics: Identification of congenital chromosomal abnormalities.
-
Cancer Cytogenetics: Characterization of chromosomal rearrangements in tumor cells, which can have prognostic and therapeutic implications.
-
Gene Mapping: Although largely superseded by molecular techniques, Q-banding can provide a low-resolution physical map of the genome.
-
Drug Development: Assessing the clastogenic (chromosome-breaking) potential of new drug candidates in preclinical safety studies.
Limitations and Considerations
Despite its utility, Q-banding has some limitations:
-
Fading of Fluorescence: The fluorescence of quinacrine is not permanent and fades upon exposure to UV light, requiring prompt analysis and image capture.
-
Resolution: The resolution of Q-banding is lower than that of some other banding techniques, such as high-resolution G-banding.
-
Subjectivity: The interpretation of banding patterns can be subjective and requires experienced personnel.
Conclusion
This compound staining for Q-banding is a foundational technique in cytogenetics that provides a wealth of information about chromosome structure and integrity. Its ability to produce a specific and reproducible banding pattern for each chromosome has been instrumental in advancing our understanding of genetics and disease. While newer molecular cytogenetic techniques offer higher resolution, Q-banding remains a cost-effective and valuable tool for routine chromosome analysis in many research and clinical laboratories.
References
- 1. medicine.jrank.org [medicine.jrank.org]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. biologyonline.com [biologyonline.com]
- 6. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Q-Banding with Quinacrine Mustard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Q-banding technique using quinacrine (B1676205) mustard, a fluorescent staining method crucial for cytogenetic analysis. It delves into the core principles, detailed experimental procedures, applications, and safety considerations associated with this method.
Core Principles of Q-Banding
Q-banding, one of the first chromosome banding techniques developed, utilizes the fluorescent dye quinacrine mustard to produce a characteristic pattern of bright and dull bands along the length of metaphase chromosomes. This differential staining allows for the identification of individual chromosomes and the detection of structural abnormalities.[1][2]
The underlying mechanism of Q-banding relies on the preferential binding and fluorescence of quinacrine mustard to specific regions of DNA. The key principles are:
-
Intercalation: The planar acridine (B1665455) ring of the quinacrine molecule intercalates between the base pairs of the DNA double helix.[3]
-
Base Composition Specificity: The intensity of fluorescence is dependent on the base composition of the DNA.
-
Chromatin Structure: The accessibility of DNA within the chromatin structure also influences the staining pattern.
The resulting Q-banding pattern is unique for each chromosome pair, enabling accurate karyotyping and the identification of chromosomal rearrangements such as translocations, deletions, and inversions.[1] Notably, the bright Q-bands generally correspond to the dark G-bands seen in Giemsa staining.[6]
Data Presentation: Relative Fluorescence Intensity
While precise quantitative fluorescence intensity values can vary depending on the specific experimental conditions and imaging systems, the relative intensity of Q-bands is a consistent and crucial feature for chromosome identification. The following table summarizes the expected relative fluorescence of different chromosomal regions when stained with quinacrine mustard.
| Chromosomal Region | Predominant Base Composition | Expected Q-band Fluorescence |
| Heterochromatin (e.g., distal Yq, centromeric regions of 1, 9, 16) | AT-rich | Intense/Bright |
| Euchromatin (gene-rich regions) | GC-rich | Dull/Pale[3] |
| Most chromosome arms | Alternating AT and GC-rich regions | Pattern of bright and dull bands[2] |
| Telomeres | Generally GC-rich | Dull/Pale[7] |
Experimental Protocols
This section provides a detailed methodology for performing Q-banding using quinacrine mustard.
Reagents and Solutions
-
Quinacrine Mustard Dihydrochloride (B599025) Stock Solution (0.5% w/v):
-
Dissolve 5 mg of quinacrine mustard dihydrochloride in 1 ml of distilled water.
-
Store in a light-proof container at -20°C. This solution is stable for several months.
-
-
Staining Solution (50 µg/ml):
-
Dilute the stock solution 1:100 with McIlvaine's buffer (pH 5.6). Prepare fresh before use.
-
-
McIlvaine's Buffer (Citrate-Phosphate Buffer), pH 5.6:
-
Solution A: 0.1 M Citric acid (19.21 g/L)
-
Solution B: 0.2 M Disodium hydrogen phosphate (B84403) (28.4 g/L)
-
Mix 14.1 ml of Solution A with 85.9 ml of Solution B and adjust the pH to 5.6 if necessary.
-
-
Fixative:
-
Methanol: Glacial Acetic Acid (3:1 v/v). Prepare fresh.
-
-
Hypotonic Solution:
-
0.075 M Potassium Chloride (KCl) (5.59 g/L).
-
Chromosome Preparation
-
Cell Culture and Harvest: Culture cells (e.g., peripheral blood lymphocytes, amniocytes) under standard conditions to obtain a sufficient number of mitotic cells.
-
Metaphase Arrest: Add a mitotic inhibitor (e.g., Colcemid at a final concentration of 0.1 µg/ml) to the culture and incubate for a suitable duration (e.g., 1-2 hours) to arrest cells in metaphase.[8]
-
Cell Harvest and Hypotonic Treatment:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in pre-warmed (37°C) 0.075 M KCl hypotonic solution.
-
Incubate at 37°C for 10-15 minutes to swell the cells and spread the chromosomes.[9]
-
-
Fixation:
-
Centrifuge the cell suspension and discard the supernatant.
-
Gently resuspend the cell pellet while adding fresh, ice-cold fixative (3:1 methanol:acetic acid).
-
Leave the cells in fixative for at least 30 minutes at 4°C.
-
Repeat the fixation step 2-3 times to ensure clean chromosome preparations.[9]
-
-
Slide Preparation:
-
Drop the fixed cell suspension onto clean, cold, wet microscope slides from a height of about 30 cm.
-
Allow the slides to air dry.
-
Staining Procedure
-
Staining: Immerse the slides in the freshly prepared quinacrine mustard staining solution in a Coplin jar for 5-10 minutes at room temperature.[6]
-
Rinsing: Rinse the slides thoroughly by dipping them several times in three changes of distilled water or McIlvaine's buffer (pH 5.6).[6]
-
Mounting: Mount the slides with a coverslip using a small amount of McIlvaine's buffer (pH 5.6).
-
Sealing: Seal the edges of the coverslip with rubber cement or nail polish to prevent drying.
Visualization and Analysis
-
Microscopy: Examine the slides immediately using a fluorescence microscope equipped with a suitable filter set for quinacrine fluorescence (excitation ~420-440 nm, emission ~495-500 nm).[10] A UV lamp is required to view the fluorescent bands.[2]
-
Image Capture: Capture images of well-spread metaphases. The fluorescence of Q-bands can fade rapidly upon exposure to UV light, so it is crucial to photograph them promptly.[2]
-
Karyotyping: Arrange the captured chromosome images into a karyogram according to standard cytogenetic nomenclature (size, centromere position, and banding pattern).
Mandatory Visualizations
Q-Banding Experimental Workflow
Caption: Workflow for Q-banding analysis.
Mechanism of Quinacrine Mustard Binding to DNA
Caption: Quinacrine mustard-DNA interaction.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak banding | - Incorrect pH of staining solution or buffer- Staining time too short- Old or degraded quinacrine mustard solution- Poor quality chromosome preparation | - Check and adjust the pH of all solutions- Increase staining time in increments- Prepare fresh staining solution- Optimize cell harvesting and fixation protocols |
| Fuzzy or indistinct bands | - Incomplete hypotonic treatment- Over-spreading or under-spreading of chromosomes- Slides not clean | - Optimize duration and temperature of hypotonic treatment- Adjust dropping height and angle during slide preparation- Use pre-cleaned slides and store them in a dust-free environment |
| Rapid fading of fluorescence | - Prolonged exposure to UV light- Mounting medium not properly sealed | - Minimize exposure to the excitation light source- Capture images quickly- Ensure the coverslip is well-sealed to prevent drying |
| High background fluorescence | - Incomplete rinsing after staining- Contaminated reagents or slides | - Rinse slides thoroughly after staining- Use fresh, high-purity reagents and clean glassware/slides |
Safety and Handling
Quinacrine mustard is a hazardous chemical and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling quinacrine mustard powder and solutions.[11]
-
Handling:
-
Handle the powder in a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[11]
-
-
Storage:
-
Store quinacrine mustard powder and stock solutions at -20°C in a tightly sealed, light-proof container.
-
Aqueous solutions are sensitive to light and should be protected from exposure.
-
-
Disposal:
-
Dispose of all waste containing quinacrine mustard (solutions, contaminated labware, etc.) as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.
-
By following these detailed protocols and safety guidelines, researchers can effectively utilize Q-banding with quinacrine mustard for accurate and reliable cytogenetic analysis.
References
- 1. scribd.com [scribd.com]
- 2. byjus.com [byjus.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. ccnet.vidyasagar.ac.in:8450 [ccnet.vidyasagar.ac.in:8450]
- 5. Karyotype - Wikipedia [en.wikipedia.org]
- 6. utkaluniversity.ac.in [utkaluniversity.ac.in]
- 7. youtube.com [youtube.com]
- 8. Cytogenetic Media & Reagents for Diagnostic Applications [capricorn-scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. ethz.ch [ethz.ch]
Quinacrine Mustard as a DNA Intercalating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinacrine (B1676205) mustard (QM) is a fluorescent alkylating agent that has been a valuable tool in molecular and cellular biology for decades. This technical guide provides an in-depth overview of its core function as a DNA intercalating agent. Quinacrine mustard's unique chemical structure, combining a planar acridine (B1665455) ring system with a reactive nitrogen mustard group, allows it to both intercalate between DNA base pairs and form covalent bonds with the DNA backbone. This dual mechanism of action results in strong and stable DNA binding, making it a potent modulator of DNA structure and function. This guide will delve into the molecular mechanisms of quinacrine mustard's interaction with DNA, its fluorescent properties, and its applications in chromosome analysis and cancer research. Detailed experimental protocols and an analysis of its impact on key cellular signaling pathways are also provided to facilitate its use in a research and drug development context.
Introduction to Quinacrine Mustard
Quinacrine mustard, a derivative of the antimalarial drug quinacrine, is a bifunctional molecule that has been extensively used as a fluorescent probe for DNA.[1][2] Its structure consists of a planar tricyclic acridine ring, which is responsible for its intercalating properties and fluorescence, and a nitrogen mustard side chain, which can form covalent adducts with DNA.[1] This covalent binding distinguishes it from its parent compound, quinacrine, leading to a more stable and less reversible interaction with DNA.[2] Historically, quinacrine mustard was instrumental in the development of chromosome banding techniques, specifically Q-banding, which allows for the identification of individual chromosomes based on their characteristic fluorescence patterns.[3][4] Beyond cytogenetics, its ability to induce DNA damage and modulate cellular processes has made it a subject of interest in cancer research.[5][6]
Mechanism of DNA Intercalation and Binding
The interaction of quinacrine mustard with DNA is a two-step process involving both non-covalent intercalation and covalent alkylation.
-
Intercalation: The planar acridine ring of quinacrine mustard inserts itself between adjacent base pairs of the DNA double helix.[7] This intercalation is driven by hydrophobic and van der Waals interactions. Studies have shown that quinacrine and its mustard derivative have a preference for binding to Adenine-Thymine (AT)-rich regions of DNA.[8][9] The fluorescence of quinacrine is enhanced in the presence of AT-rich DNA sequences, while it is quenched by Guanine-Cytosine (GC)-rich sequences.[9][10]
-
Alkylation: The nitrogen mustard side chain of quinacrine mustard contains two reactive chloroethyl groups. These groups can undergo intramolecular cyclization to form highly reactive aziridinium (B1262131) ions, which then act as electrophiles. These can subsequently react with nucleophilic sites on the DNA bases, primarily the N7 position of guanine, to form covalent adducts. This alkylation process leads to the formation of intra-strand and inter-strand cross-links in the DNA, which are highly cytotoxic lesions.
This dual mechanism of intercalation followed by covalent binding results in a very strong and stable association of quinacrine mustard with DNA.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of quinacrine and quinacrine mustard.
Table 1: Cytotoxicity of Quinacrine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~15 | |
| MDA-MB-231 | Breast Cancer | ~10 | [6] |
| RKO | Colon Carcinoma | Not specified, but cytotoxic | |
| HT29 | Colon Carcinoma | Not specified, but cytotoxic | |
| OVCAR8 | Ovarian Cancer | Varies with treatment duration | [11] |
| HEYA8 | Ovarian Cancer | Varies with treatment duration | [12] |
| HEYA8MDR | Ovarian Cancer (chemoresistant) | Varies with treatment duration | [12] |
Table 2: Inhibition Constants
| Target | Cell Type | Inhibition Constant (Ki) | Reference |
| DNA incision (UV-induced) | Normal human fibroblasts | 318 µM (for quinacrine) | [13] |
| Topoisomerase IIα | In vitro assay | IC50 of 6.18 µM (for quinacrine) | [14] |
Experimental Protocols
Chromosome Banding (Q-Banding) with Quinacrine Mustard
This protocol describes the general steps for producing Q-bands on metaphase chromosomes.
Materials:
-
Metaphase chromosome slides (freshly prepared or aged)
-
Coplin jars
-
Quinacrine mustard dihydrochloride (B599025) solution (e.g., 0.05 mg/mL in McIlvaine's buffer, pH 7.0)
-
McIlvaine's buffer (citrate-phosphate buffer)
-
Distilled water or tap water
-
Coverslips
-
Mounting medium (e.g., McIlvaine's buffer)
-
Fluorescence microscope with appropriate filters for quinacrine fluorescence
Procedure:
-
Immerse the chromosome slides in the quinacrine mustard staining solution in a Coplin jar for 10-20 minutes at room temperature.[8]
-
Rinse the slides thoroughly with three changes of McIlvaine's buffer (pH 7.0).
-
Briefly rinse the slides in distilled water to remove excess buffer.[8]
-
Mount a coverslip on the slide using a drop of McIlvaine's buffer.
-
Blot away excess buffer from the edges of the coverslip.
-
Observe the slides immediately under a fluorescence microscope equipped with a filter set appropriate for quinacrine (excitation ~420-440 nm, emission >500 nm).
-
Capture images promptly as the fluorescence can fade upon prolonged exposure to the excitation light.
Fluorescence Microscopy of DNA in Interphase Nuclei
This protocol can be adapted to visualize the distribution of AT-rich regions in the nuclei of fixed cells.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS or methanol/acetic acid 3:1)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Quinacrine mustard staining solution (e.g., 1-5 µg/mL in a suitable buffer)
-
Wash buffer (e.g., PBS)
-
Mounting medium with an anti-fade reagent
-
Fluorescence microscope
Procedure:
-
Fix the cells on coverslips with the chosen fixative for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the quinacrine mustard staining solution for 10-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope with the appropriate filter set.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general method for analyzing the cell cycle distribution of cells treated with quinacrine mustard, based on its DNA-staining properties.
Materials:
-
Cell suspension
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Staining buffer (e.g., PBS containing RNase A and quinacrine mustard at a final concentration of 1-10 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[15]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the staining buffer containing quinacrine mustard and RNase A.[15] RNase A is crucial to degrade RNA and ensure that the fluorescence signal is proportional to the DNA content.
-
Incubate the cells in the staining buffer for at least 30 minutes at room temperature in the dark.
-
Analyze the stained cells on a flow cytometer, using an excitation laser and emission filter appropriate for quinacrine mustard.
-
Generate a histogram of fluorescence intensity to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Affected by Quinacrine Mustard
Quinacrine mustard, through its ability to intercalate into DNA and cause damage, can trigger various cellular signaling pathways.
Caption: Cellular signaling pathways modulated by quinacrine mustard.
Quinacrine has been shown to activate the p53 signaling pathway, a key tumor suppressor pathway that responds to DNA damage by inducing apoptosis or cell cycle arrest.[5] Concurrently, it can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[16] Furthermore, quinacrine and its derivatives can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription, leading to further DNA damage and cell death.[5][14]
Experimental Workflow for Q-Banding
The following diagram illustrates the key steps in the Q-banding experimental workflow.
Caption: A simplified workflow for chromosome Q-banding.
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the key steps in the cell cycle analysis workflow using quinacrine mustard and flow cytometry.
Caption: Workflow for cell cycle analysis using quinacrine mustard.
Conclusion
Quinacrine mustard remains a potent and versatile tool for researchers in various fields. Its well-characterized mechanism of DNA intercalation and alkylation, coupled with its fluorescent properties, allows for a range of applications from high-resolution chromosome analysis to the investigation of cellular responses to DNA damage. The detailed protocols and pathway analyses provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize quinacrine mustard in their studies. As our understanding of the complex interplay between DNA damage, signaling pathways, and disease progression continues to evolve, the utility of specific and potent DNA-modifying agents like quinacrine mustard will undoubtedly persist.
References
- 1. On the chemical basis of chromosome banding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent labeling of chromosomal DNA: superiority of quinacrine mustard to quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccnet.vidyasagar.ac.in:8450 [ccnet.vidyasagar.ac.in:8450]
- 4. scribd.com [scribd.com]
- 5. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karyotypinghub.com [karyotypinghub.com]
- 9. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of inhibitors of topoisomerase II and quinacrine on ultraviolet-light-induced DNA incision in normal and xeroderma pigmentosum fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Quinacrine as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 16. Differential inhibition of the DNA binding of transcription factors NF kappa B and OTF-1 by nitrogen mustard and quinacrine mustard: transcriptional implications [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quinacrine Mustard Dihydrochloride Chromosome Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205) mustard dihydrochloride (B599025) is a fluorescent dye historically significant as the first agent used to produce a specific banding pattern along the length of chromosomes, a technique known as Q-banding.[1] This method allows for the identification of individual chromosomes and the analysis of their structure. The resulting bright and dull fluorescent bands, termed Q-bands, are particularly useful in cytogenetics for identifying chromosomal abnormalities.[2][3] Quinacrine mustard and its less toxic analogue, quinacrine dihydrochloride, are intercalating agents with a high affinity for Adenine-Thymine (AT)-rich regions of DNA.[4][5] The fluorescence of quinacrine is enhanced in these AT-rich areas, while it is quenched in Guanine-Cytosine (GC)-rich regions, leading to the characteristic banding pattern.[5][6] The distal long arm of the human Y chromosome exhibits particularly bright fluorescence, making this technique valuable for sex determination and identifying Y-chromosome abnormalities.[7]
Principle of Q-Banding
Q-banding relies on the differential fluorescence of quinacrine mustard when it binds to DNA. The mechanism involves the intercalation of the planar acridine (B1665455) ring of the quinacrine molecule between the base pairs of the DNA double helix.[4] The intensity of the fluorescence is dependent on the base composition of the DNA. Regions rich in AT pairs enhance the fluorescence, resulting in bright Q-bands.[5][6] Conversely, GC-rich regions quench the fluorescence, leading to dull or non-fluorescent bands.[5][6] It is believed that the amino group on guanine (B1146940) is responsible for this quenching effect.[8] While the dye binds relatively uniformly along the chromosome, the differential fluorescence creates a reproducible banding pattern unique to each chromosome.[9]
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| Quinacrine Mustard Dihydrochloride | Molecular Weight: 541.77 g/mol | -20°C, protected from light and moisture |
| Citric Acid Monohydrate | ACS Grade | Room Temperature |
| Disodium Hydrogen Phosphate (Na₂HPO₄) | ACS Grade | Room Temperature |
| Methanol (B129727) | ACS Grade | Room Temperature, Flammable Cabinet |
| Acetic Acid, Glacial | ACS Grade | Room Temperature, Corrosive Cabinet |
| Distilled or Deionized Water | High Purity | Room Temperature |
| Coplin Jars | Glass | N/A |
| Microscope Slides with Metaphase Spreads | Prepared from cell culture | Room Temperature |
| Coverslips | No. 1.5 thickness | N/A |
| Fluorescence Microscope | Equipped with appropriate filters | N/A |
| Antifade Mounting Medium | Commercial or lab-prepared | 4°C |
Experimental Protocols
Preparation of Solutions
4.1.1. McIlvaine's Buffer (Citrate-Phosphate Buffer)
McIlvaine's buffer is used for rinsing and mounting the slides. A pH of around 5.5-7.0 is generally suitable for Q-banding, with pH 7.0 being a common starting point.
-
Stock Solution A (0.1 M Citric Acid): Dissolve 19.21 g of citric acid monohydrate in distilled water and bring the final volume to 1 L.
-
Stock Solution B (0.2 M Disodium Hydrogen Phosphate): Dissolve 28.39 g of anhydrous Na₂HPO₄ in distilled water and bring the final volume to 1 L.
To prepare 100 mL of McIlvaine's Buffer at a specific pH, mix the stock solutions as indicated in the table below and adjust the final volume to 100 mL with distilled water if necessary.
| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.2 M Na₂HPO₄ (mL) |
| 5.0 | 48.5 | 51.5 |
| 5.5 | 44.25 | 55.75 |
| 6.0 | 36.85 | 63.15 |
| 6.5 | 27.25 | 72.75 |
| 7.0 | 17.65 | 82.35 |
4.1.2. This compound Staining Solution
-
Stock Solution (0.5% w/v): Dissolve 50 mg of this compound in 10 mL of distilled water. Store in a light-protected container at -20°C. This solution is stable for several months.
-
Working Solution (5 µg/mL): Dilute the stock solution 1:100 with McIlvaine's buffer (pH 7.0). For example, add 10 µL of the 0.5% stock solution to 10 mL of buffer. Prepare this solution fresh before each use.[10]
4.1.3. Fixative (Carnoy's Fixative)
-
Mix 3 parts of methanol with 1 part of glacial acetic acid. Prepare fresh.
Staining Procedure
-
Slide Preparation: Use air-dried or freshly prepared slides with metaphase chromosome spreads.
-
Staining: Immerse the slides in a Coplin jar containing the quinacrine mustard working solution (5 µg/mL) for 10-20 minutes at room temperature.[1][10]
-
Rinsing: Briefly rinse the slides in three changes of McIlvaine's buffer (pH 7.0) to remove excess stain.
-
Mounting: Mount a coverslip on the slide using a drop of McIlvaine's buffer or an antifade mounting medium.
-
Sealing: Seal the edges of the coverslip with rubber cement or nail polish to prevent drying.
-
Microscopy: Observe the slides immediately under a fluorescence microscope.
Fluorescence Microscopy and Imaging
| Parameter | Specification |
| Microscope | Upright or inverted fluorescence microscope |
| Light Source | Mercury arc lamp or LED illuminator |
| Excitation Wavelength | ~425 nm |
| Emission Wavelength | ~480 nm |
| Objective Lens | 63x or 100x oil immersion objective |
| Imaging | Use a sensitive monochrome camera for capturing images. Capture images promptly to minimize photobleaching. |
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Weak or No Fluorescence | - Inadequate staining time or concentration.- Faded stain due to prolonged storage or light exposure.- Incorrect pH of buffer.- Poor quality of metaphase spreads. | - Increase staining time or use a fresh working solution.- Prepare fresh staining solution.- Check and adjust the pH of the buffer.- Optimize cell culture and harvesting protocols. |
| Rapid Fading of Fluorescence (Photobleaching) | - Excessive exposure to excitation light.- Mounting medium without antifade reagent. | - Minimize exposure to the excitation light.- Use a mounting medium containing an antifade agent (e.g., n-propyl gallate).- Capture images quickly. |
| High Background Fluorescence | - Incomplete rinsing of the stain.- Impurities in the reagents or on the slide. | - Rinse slides thoroughly in buffer.- Use high-purity reagents and clean slides. |
| Poor Banding Definition | - Over-staining or under-staining.- Chromosomes are too condensed or not spread well. | - Optimize staining time.- Improve metaphase preparation technique (e.g., hypotonic treatment, fixation). |
Visualizations
References
- 1. karyotypinghub.com [karyotypinghub.com]
- 2. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologyonline.com [biologyonline.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. Quinacrine fluorescence and Q-banding patterns of human chromosomes. I. Effects of varying factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Preparing Quinacrine Mustard Dihydrochloride Working Solution for Chromosome Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205) mustard dihydrochloride (B599025) is a fluorescent alkylating agent that intercalates into DNA, exhibiting a strong affinity for Adenine-Thymine (AT-rich) regions. This property makes it an invaluable tool in cytogenetics for producing Q-bands on chromosomes. Q-banding was one of the first banding techniques developed and it allows for the identification of individual chromosomes and the detection of structural abnormalities. The bright fluorescent bands (Q-bands) produced are particularly useful for analyzing the Y chromosome, which fluoresces brightly, and for identifying polymorphisms.
Principle of Action
Quinacrine mustard, an acridine (B1665455) derivative, functions as a DNA intercalator. Its planar acridine ring inserts itself between the base pairs of the DNA double helix. The fluorescence of quinacrine is enhanced in AT-rich regions and quenched in Guanine-Cytosine (GC-rich) regions. This differential fluorescence results in a characteristic pattern of bright and dull bands along the metaphase chromosomes, which is unique for each chromosome pair.
Safety Precautions
Quinacrine mustard dihydrochloride is a hazardous substance and must be handled with extreme care. It is toxic if swallowed or inhaled and may cause allergic or asthma-like symptoms or breathing difficulties if inhaled.[1] It is also suspected of damaging fertility or the unborn child.[1] Always consult the Safety Data Sheet (SDS) before use.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Wear a laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Handle the solid compound and concentrated solutions in a certified chemical fume hood.
-
Avoid inhalation of dust or aerosols.
Materials and Reagents
-
This compound powder
-
McIlvaine's buffer (citrate-phosphate buffer)
-
Distilled or deionized water
-
Coplin jars or staining dishes
-
Microscope slides with fixed metaphase chromosome preparations
-
Coverslips
-
Fluorescence microscope with appropriate filters for quinacrine fluorescence (Excitation ~424 nm, Emission ~480 nm)[2]
Preparation of Solutions
Stock Solution
The stability of the this compound stock solution is critical for reproducible results.
| Parameter | Recommendation |
| Solvent | Soluble in water or chloroform.[3] For cytogenetic applications, sterile distilled water is recommended. |
| Concentration | A common stock solution concentration is 1 mg/mL. |
| Storage | Aliquot the stock solution into small, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[4] |
| Handling | Once thawed, keep the stock solution on ice and protected from light. |
McIlvaine's Buffer (Citrate-Phosphate Buffer)
This buffer is used for diluting the stock solution and for rinsing the slides. A pH of approximately 7.0 is often used for fluorescent staining techniques.
Stock Solutions:
-
0.1 M Citric Acid: Dissolve 19.21 g of citric acid in distilled water and bring the final volume to 1 L.
-
0.2 M Disodium Hydrogen Phosphate (Na₂HPO₄): Dissolve 28.39 g of Na₂HPO₄ in distilled water and bring the final volume to 1 L.
Preparation of McIlvaine's Buffer (pH 7.0): To prepare 100 mL of McIlvaine's buffer at pH 7.0, mix the following volumes of the stock solutions:
| Component | Volume (mL) |
| 0.1 M Citric Acid | 17.65 |
| 0.2 M Disodium Hydrogen Phosphate | 82.35 |
| Total Volume | 100 |
Verify the pH with a calibrated pH meter and adjust if necessary.
Working Solution
The working solution should be prepared fresh before each use.
| Parameter | Recommendation |
| Concentration | A typical working concentration is 50 µg/mL. |
| Preparation | To prepare 10 mL of a 50 µg/mL working solution, add 0.5 mL of a 1 mg/mL stock solution to 9.5 mL of McIlvaine's buffer (pH 7.0). |
| Protection | Protect the working solution from light by using an amber bottle or by wrapping the container in aluminum foil. |
Experimental Protocol: Q-Banding of Metaphase Chromosomes
This protocol provides a general guideline for staining fixed metaphase chromosome preparations. Optimization of incubation times and concentrations may be necessary depending on the cell type and preparation quality.
| Step | Procedure | Time (minutes) |
| 1. | Immerse the slides containing fixed metaphase spreads into the Quinacrine Mustard Working Solution (50 µg/mL) in a Coplin jar. | 10-15 |
| 2. | Rinse the slides thoroughly in three changes of McIlvaine's buffer (pH 7.0) in separate Coplin jars. | 1-2 per rinse |
| 3. | Briefly rinse the slides in distilled water to remove excess buffer. | < 1 |
| 4. | Mount the slides with a coverslip using a small amount of McIlvaine's buffer as the mounting medium. | - |
| 5. | Seal the edges of the coverslip with rubber cement or nail polish to prevent drying. | - |
| 6. | Observe the slides under a fluorescence microscope immediately. | - |
Visualization and Interpretation
Examine the slides using a fluorescence microscope equipped with a filter set appropriate for quinacrine. The chromosomes will exhibit a pattern of bright yellow-green fluorescent bands (Q-bands) against a darker background. AT-rich regions will appear as bright bands, while GC-rich regions will be dull or non-fluorescent. The distal part of the long arm of the Y chromosome typically shows very bright fluorescence.
Diagrams
References
- 1. In situ evaluation of the functional state of chromatin by means of Quinacrine Mustard staining and time-resolved fluorescence microscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Sequential staining with Hoechst 33258 and quinacrine mustard for the identification of human chromosomes in somatic cell hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Y Chromosome Identification in Humans Using Quinacrine Mustard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205) mustard is a fluorescent dye that serves as a powerful tool in cytogenetics for the identification of the human Y chromosome.[1][2][3] This technique, known as Q-banding, was one of the first banding methods developed and relies on the differential fluorescence of quinacrine when bound to specific regions of DNA.[4][5][6] The distal portion of the long arm of the Y chromosome is particularly rich in adenine (B156593) and thymine (B56734) (AT) base pairs, which enhances the fluorescence of intercalated quinacrine mustard, causing this region to appear as a brightly fluorescent band under a fluorescence microscope.[4][7][8] This distinct fluorescent signal allows for the unambiguous identification of the Y chromosome in both metaphase spreads and interphase nuclei.[2]
The ability to specifically label the Y chromosome has significant applications in various fields of research and clinical diagnostics. It is instrumental in sex determination, the diagnosis of sex chromosome abnormalities such as XYY syndrome, and in tracking the fate of male cells in various experimental and clinical settings.[9] While newer techniques like fluorescence in situ hybridization (FISH) are now common, Q-banding with quinacrine mustard remains a historically important and cost-effective method for Y chromosome analysis.
Mechanism of Action
Quinacrine mustard is an alkylating agent and an intercalating dye.[4] Its mechanism of action for Y chromosome identification is based on its preferential fluorescence enhancement in AT-rich regions of DNA.[10][11]
-
Intercalation: The planar acridine (B1665455) ring of the quinacrine molecule inserts itself between the base pairs of the DNA double helix.[10][12]
-
Fluorescence Modulation by Base Composition: The intensity of quinacrine fluorescence is highly dependent on the local base composition of the DNA.[4][10]
-
AT-Rich Regions: In regions of DNA with a high concentration of adenine and thymine base pairs, the fluorescence of the bound quinacrine is significantly enhanced.[8][10][11]
-
GC-Rich Regions: Conversely, guanine (B1146940) and cytosine (GC) rich regions quench the fluorescence of quinacrine.[10][11]
-
-
Y Chromosome Specificity: The distal long arm of the human Y chromosome is known to contain a large block of heterochromatin that is exceptionally rich in AT base pairs.[7] This high AT content leads to a pronounced enhancement of quinacrine fluorescence, making the Y chromosome brightly and distinctly visible.[7]
The following diagram illustrates the proposed mechanism of differential fluorescence:
Caption: Mechanism of Quinacrine Mustard Fluorescence.
Experimental Protocols
The following is a generalized protocol for Q-banding using quinacrine mustard for the identification of the Y chromosome in human metaphase chromosome preparations.
Materials:
-
Staining Solution: Quinacrine mustard dihydrochloride (B599025) solution (e.g., 50 µg/mL in McIlvaine's buffer, pH 5.5). Quinacrine dihydrochloride can also be used as a less toxic alternative.[4][12]
-
McIlvaine's Buffer (Citrate-Phosphate Buffer):
-
Solution A: 0.1 M Citric acid
-
Solution B: 0.2 M Disodium phosphate
-
Prepare various pH values by mixing appropriate volumes of solutions A and B.
-
-
Coplin Jars
-
Coverslips
-
Fluorescence Microscope: Equipped with appropriate filters for quinacrine fluorescence (Excitation: ~424 nm, Emission: ~501 nm).
-
Mounting Medium: Buffer or a suitable anti-fade mounting medium.
Procedure:
-
Slide Preparation: Use air-dried or fixed metaphase chromosome preparations on clean glass slides.
-
Hydration: Rehydrate the slides by passing them through a series of decreasing ethanol (B145695) concentrations (e.g., 90%, 70%, 50%) for 1 minute each, followed by a rinse in distilled water.[13]
-
Buffer Wash: Wash the slides in McIlvaine's buffer at the desired pH (e.g., pH 6.8) for a few minutes.[13]
-
Staining:
-
Immerse the slides in the quinacrine mustard staining solution in a Coplin jar for 20 minutes at room temperature.
-
Protect the staining solution from light to prevent photobleaching.
-
-
Rinsing:
-
Rinse the slides thoroughly in three changes of McIlvaine's buffer (at the same pH as the staining buffer) to remove excess stain.
-
-
Mounting:
-
Mount a coverslip on the slide using a small amount of buffer or mounting medium.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent drying.
-
-
Microscopy:
-
Examine the slides using a fluorescence microscope.
-
The Y chromosome will appear as a brightly fluorescent body in metaphase spreads and as a distinct fluorescent spot (the "Y-body") in interphase nuclei.
-
Note: Q-bands are prone to fading, so it is advisable to analyze and capture images promptly.[13]
-
Experimental Workflow:
Caption: Quinacrine Mustard Staining Workflow.
Data Presentation
The following table summarizes key quantitative parameters for the quinacrine mustard staining protocol.
| Parameter | Value/Range | Notes |
| Stain Concentration | 5 - 50 µg/mL | The optimal concentration may need to be determined empirically.[14] |
| Staining Time | 20 - 30 minutes | Longer incubation times may increase background fluorescence. |
| Buffer pH | 5.5 - 7.0 | The pH can influence staining intensity and specificity. A pH of 6.8 is commonly cited.[13] |
| Excitation Wavelength | ~424 nm | Optimal excitation for quinacrine fluorescence. |
| Emission Wavelength | ~501 nm | Peak emission for quinacrine fluorescence. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Fluorescence | - Inadequate stain concentration- Incorrect filter set on the microscope- Faded stain (photobleaching) | - Increase stain concentration or incubation time- Verify the correct filter combination for quinacrine- Minimize exposure of stained slides to light and analyze promptly |
| High Background Fluorescence | - Incomplete rinsing- Excessive stain concentration | - Increase the number and duration of buffer washes after staining- Titrate the stain to a lower concentration |
| Uneven Staining | - Uneven application of stain- Debris on the slide | - Ensure the entire slide is immersed in the staining solution- Use clean, high-quality slides and filtered solutions |
| Rapid Fading of Signal | - Photobleaching | - Use an anti-fade mounting medium- Minimize exposure to the excitation light- Capture images quickly |
This document provides a comprehensive overview and a practical guide for the application of quinacrine mustard in the identification of the human Y chromosome. For specific research applications, further optimization of the protocol may be required.
References
- 1. The quinacrine fluorescence method of Y-chromosome identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinacrine mustard staining solves the length variations of the human Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicine.jrank.org [medicine.jrank.org]
- 5. researchgate.net [researchgate.net]
- 6. ccnet.vidyasagar.ac.in:8450 [ccnet.vidyasagar.ac.in:8450]
- 7. biologyonline.com [biologyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Y chromosomes and quinacrine fluorescence technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. scribd.com [scribd.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Quinacrine Mustard Dihydrochloride in Fish Karyotyping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205) mustard dihydrochloride (B599025) is a fluorescent alkylating agent that serves as a vital tool in cytogenetics for the differential staining of chromosomes, a technique known as Q-banding. Historically, it was the first chemical used to produce a banding pattern along the length of chromosomes, enabling their precise identification and the analysis of their structure.[1] This technique is particularly valuable in fish karyotyping, where the often numerous and morphologically similar chromosomes can be challenging to distinguish using conventional staining methods. Q-banding with quinacrine mustard dihydrochloride preferentially stains Adenine-Thymine (AT)-rich regions of DNA, producing a characteristic pattern of bright and dull fluorescent bands that allows for detailed karyotypic analysis, including the identification of individual chromosomes, the detection of chromosomal rearrangements, and the study of chromosome evolution in various fish species. While quinacrine dihydrochloride is often used as a substitute, quinacrine mustard provides robust and high-quality banding patterns.[1]
Mechanism of Action
The differential fluorescence observed in Q-banding arises from the specific interaction of this compound with DNA bases. The quinacrine molecule intercalates into the DNA helix, with a marked preference for AT-rich regions. This binding enhances the fluorescence of the dye, resulting in bright Q-bands when viewed under a fluorescence microscope. Conversely, Guanine-Cytosine (GC)-rich regions tend to quench the fluorescence of quinacrine, leading to the appearance of dull or non-fluorescent bands.[2][3] The alkylating mustard group of the molecule can also form covalent bonds with the N7 atom of guanine, although the primary basis for the banding pattern is the differential fluorescence based on DNA base composition.
Experimental Protocols
Fish Chromosome Preparation
This protocol outlines the general steps for obtaining metaphase chromosome spreads from fish tissues.
Materials:
-
Live fish specimen
-
Colchicine (B1669291) solution (0.05% in distilled water)
-
Hypotonic solution (0.56% KCl in distilled water)
-
Carnoy's fixative (3:1 methanol:glacial acetic acid, freshly prepared and chilled)
-
Phosphate buffer (pH 6.8)
-
Giemsa stain (optional, for initial chromosome visualization)
-
Microscope slides (pre-cleaned and chilled)
-
Dissecting tools, petri dish, centrifuge tubes, centrifuge, pipette
Procedure:
-
Colchicine Treatment: Inject the fish intramuscularly with a 0.05% colchicine solution at a dosage of 1 ml per 100 g of body weight. Allow the fish to swim in a well-aerated tank for 1-2 hours. This step arrests the dividing cells in the metaphase stage.
-
Tissue Collection: Euthanize the fish and dissect out mitotically active tissues such as gills, kidney, or fin epithelial regenerates.
-
Cell Suspension: Mince the collected tissues in a petri dish containing a small volume of hypotonic solution. Transfer the tissue fragments and solution to a centrifuge tube.
-
Hypotonic Treatment: Add 5-10 ml of 0.56% KCl hypotonic solution to the cell suspension and incubate at room temperature for 20-30 minutes. This treatment swells the cells, causing the chromosomes to spread.
-
Fixation: Centrifuge the cell suspension at 1000-1200 rpm for 10 minutes. Discard the supernatant and resuspend the cell pellet in 5-10 ml of fresh, cold Carnoy's fixative.
-
Washing: Repeat the fixation step 2-3 times to ensure the cells are thoroughly fixed and cellular debris is removed. After the final wash, resuspend the cell pellet in a small volume of fresh fixative to obtain a suitable cell density.
-
Slide Preparation: Drop the cell suspension from a height of about 30-60 cm onto pre-cleaned, chilled microscope slides. Allow the slides to air dry.
Q-Banding with this compound
This protocol describes the procedure for staining the prepared fish chromosomes with this compound.
Materials:
-
Air-dried chromosome slides
-
This compound staining solution
-
McIlvaine's buffer (citrate-phosphate buffer), pH 5.6
-
Distilled water
-
Coplin jars
-
Coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Staining Solution Preparation: Prepare a staining solution of this compound. A common starting concentration is 0.5% (w/v) in distilled water, though optimization may be required.
-
Staining: Immerse the air-dried chromosome slides in the this compound staining solution in a Coplin jar for 5-10 minutes at room temperature.
-
Rinsing: Briefly rinse the slides with distilled water to remove excess stain.
-
Buffer Wash: Wash the slides in McIlvaine's buffer (pH 5.6) for 1-2 minutes.
-
Mounting: Mount a coverslip on the slide using a drop of McIlvaine's buffer.
-
Microscopy: Observe the slides immediately under a fluorescence microscope equipped with a filter set appropriate for quinacrine fluorescence (excitation ~420-440 nm, emission ~490-510 nm). The fluorescence is prone to fading, so it is crucial to capture images promptly.
Data Presentation
The following tables provide representative quantitative data for the key steps in the fish karyotyping protocol using this compound. These values should be considered as starting points, and optimization may be necessary for different fish species and laboratory conditions.
Table 1: Reagent Concentrations for Fish Chromosome Preparation
| Reagent | Concentration | Purpose |
| Colchicine | 0.05% (w/v) in distilled water | Metaphase arrest |
| Hypotonic Solution | 0.56% (w/v) KCl in distilled water | Cell swelling and chromosome spreading |
| Carnoy's Fixative | 3:1 Methanol:Glacial Acetic Acid | Cell fixation and preservation of chromosome morphology |
Table 2: Q-Banding Protocol Parameters
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 0.5% (w/v) in distilled water | Concentration may need to be optimized for different species. |
| Staining Time | 5 - 10 minutes | Longer staining times may lead to overstaining and loss of band resolution. |
| Buffer for Mounting | McIlvaine's Buffer (pH 5.6) | The pH of the mounting buffer can influence the intensity of fluorescence. |
| Observation | Immediate | Quinacrine fluorescence is susceptible to photobleaching. |
Table 3: McIlvaine's Buffer (pH 5.6) Preparation
To prepare 100 mL of McIlvaine's buffer (pH 5.6), mix the following stock solutions.[4]
| Stock Solution | Volume (mL) |
| 0.1 M Citric Acid (19.21 g/L) | 42.0 |
| 0.2 M Disodium Hydrogen Phosphate (28.4 g/L) | 58.0 |
Visualizations
Caption: Experimental workflow for fish karyotyping using Q-banding.
Caption: Chemical principle of Q-banding with quinacrine mustard.
References
- 1. Chromosome banding in salmonid fishes: nucleolar organizer regions in Oncorhynchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Which Cytogenetic Technique Is Right for You? [thermofisher.com]
- 3. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. McIlvaine buffer - Wikipedia [en.wikipedia.org]
Application Notes: Live-Cell Imaging with Quinacrine for Acidic Vesicle Tracking
Introduction
Quinacrine (B1676205), a fluorescent amine, is a valuable tool for researchers and drug development professionals for the visualization and tracking of acidic vesicles in live cells.[1][2] Its ability to accumulate in low-pH environments makes it an effective probe for studying a variety of acidic organelles, including lysosomes, autophagosomes, and platelet-dense granules.[1][3][4] This property allows for the investigation of dynamic cellular processes such as endocytosis, exocytosis, autophagy, and apoptosis.[1][5]
Mechanism of Action
Quinacrine is a weak base that can freely diffuse across cellular membranes in its uncharged state. Upon entering an acidic compartment, the quinacrine molecule becomes protonated. This protonation traps the molecule within the vesicle, leading to its accumulation and a significant increase in fluorescence intensity. This pH-dependent accumulation is the fundamental principle behind its use as a tracker (B12436777) for acidic organelles.[2][6] The accumulation of quinacrine in these acidic intracellular compartments can be inhibited by bafilomycin A1, a specific inhibitor of the vacuolar (V)-ATPase proton pump, further supporting the mechanism of pH-dependent trapping.[2][7][8]
Applications in Research and Drug Development
-
Long-Term Vesicle Tracking: Quinacrine is particularly well-suited for long-term imaging studies that require tracking of acidic vesicles over several hours.[1] This is due to its relatively stable fluorescent signal and lower phototoxicity compared to other probes like acridine (B1665455) orange.[1]
-
Studying Platelet Function: A significant application of quinacrine is in the study of platelet-dense granules, which are acidic organelles rich in ATP, ADP, serotonin, and calcium.[3][4][9] Quinacrine is used to label these granules to study their uptake and release, which is crucial for understanding platelet activation and diagnosing platelet storage pool deficiencies.[3][10][11]
-
Investigating Autophagy and Apoptosis: The tracking of acidic vesicles is essential for monitoring processes like autophagy, where lysosomes fuse with autophagosomes, and apoptosis.[1][5][12] Quinacrine allows for the visualization of these vesicles' behavior during drug-induced cellular changes.[1]
-
Cancer Research: Quinacrine has demonstrated antitumor activity through various mechanisms, including the induction of autophagy and apoptosis.[5][12] Live-cell imaging with quinacrine can be employed to study the effects of anticancer drugs on lysosomal function and cell death pathways.[13][14][15]
Advantages and Limitations
Advantages:
-
Suitability for Long-Term Imaging: Low phototoxicity and stable fluorescence make it ideal for extended time-lapse experiments.[1]
-
Simple and Cost-Effective: The staining protocol is straightforward and the dye itself is relatively inexpensive.
-
Broad Applicability: Can be used to label a variety of acidic organelles in different cell types.[1][3]
Limitations:
-
Not a Direct ATP Probe: While historically used to infer vesicular ATP storage, recent evidence suggests that quinacrine accumulation is primarily driven by the pH gradient and not direct interaction with ATP.[2]
-
Potential for Artifacts: High concentrations or prolonged exposure to quinacrine can induce granule lysis or other cellular artifacts.[9]
-
Signal Specificity: The fluorescence signal indicates an acidic compartment but does not identify its specific contents. Co-localization studies with other markers may be necessary for definitive organelle identification.[16]
Quantitative Data Summary
| Parameter | Value | Cell Type/Application | Reference |
| Working Concentration | 0.3 µM | HeLa cells for long-term imaging | [6] |
| 4 µM | Washed platelets for dense-granule exocytosis analysis | [4] | |
| 1-20 µM | Microcavity-supported lipid bilayers | [17] | |
| Incubation Time | 10 min | Washed platelets | [4] |
| 12, 18, 24 h (in the dark) | HeLa cells for observing enlarged acidic vesicles | [6] | |
| Excitation Wavelength | ~420 nm | General | N/A |
| Emission Wavelength | ~500 nm | General | N/A |
Experimental Protocols
Protocol 1: General Live-Cell Imaging of Acidic Vesicles
This protocol provides a general guideline for staining and imaging acidic vesicles in adherent cell lines.
Materials:
-
Quinacrine dihydrochloride (B599025)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with FBS and HEPES)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel)
Procedure:
-
Prepare Quinacrine Stock Solution: Dissolve quinacrine dihydrochloride in DMSO to make a 1-10 mM stock solution. Store protected from light at -20°C.
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish or coverslip suitable for live-cell imaging.
-
Prepare Staining Solution: Dilute the quinacrine stock solution in pre-warmed live-cell imaging medium to a final working concentration of 0.3-1 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the quinacrine staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. Use an excitation wavelength around 420 nm and collect emission around 500 nm.
-
Time-Lapse Imaging: For long-term tracking, acquire images at desired intervals. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[1]
Protocol 2: Quinacrine Staining for Platelet Dense Granule Release (Flow Cytometry)
This protocol is adapted for analyzing quinacrine uptake and release from platelets using flow cytometry.[3][4]
Materials:
-
Whole blood collected in sodium citrate
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Quinacrine dihydrochloride
-
Platelet agonist (e.g., thrombin, ADP)
-
Flow cytometer
Procedure:
-
Platelet Preparation: Dilute whole blood 1:40 in HBSS.
-
Quinacrine Loading: Add quinacrine to the diluted blood to a final concentration of 4 µM. Incubate for 10 minutes at 37°C.[4]
-
Baseline Measurement: Analyze a sample of the quinacrine-loaded platelets on a flow cytometer to establish the baseline mean fluorescence intensity (MFI).
-
Stimulation of Release: To induce dense granule release, add a platelet agonist (e.g., thrombin at a final concentration of 0.003 to 0.4 U/ml) to the quinacrine-loaded platelet suspension.[3] Incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Post-Stimulation Measurement: Analyze the stimulated platelet sample on the flow cytometer.
-
Data Analysis: The release of quinacrine from the dense granules will result in a decrease in the MFI of the platelet population. Calculate the percentage of quinacrine release by comparing the MFI of the stimulated sample to the baseline sample.
Visualizations
Caption: Mechanism of quinacrine accumulation in acidic vesicles.
Caption: Experimental workflow for live-cell imaging of acidic vesicles.
References
- 1. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A flow cytometric assay using mepacrine for study of uptake and release of platelet dense granule contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel applications for an established antimalarial drug: tumoricidal activity of quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in Quinacrine Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Quinacrine as a fluorescent label to study real-time exocytosis of single platelet dense granules | Semantic Scholar [semanticscholar.org]
- 10. Flow cytometric mepacrine fluorescence can be used for the exclusion of platelet dense granule deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Quinacrine Mustard Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing quinacrine (B1676205) mustard in fluorescence microscopy. It includes the necessary setup, a comprehensive experimental protocol, and troubleshooting advice for optimal imaging results.
Introduction to Quinacrine Mustard
Quinacrine mustard is a fluorescent dye that acts as a DNA-intercalating agent.[1][2] It demonstrates a preference for binding to adenine-thymine (AT) rich regions of DNA.[1] This property makes it a valuable tool for visualizing and differentiating chromosomes, particularly for karyotyping.[1][3] The dye has an excitation maximum at approximately 425 nm and an emission maximum around 480 nm.[1] Upon binding to DNA, its fluorescence is significantly enhanced, allowing for clear visualization of nuclear structures.
Fluorescence Microscopy Setup
A standard epifluorescence microscope equipped with the appropriate optical components is required for quinacrine mustard imaging. The critical components are the light source, excitation filter, dichroic mirror, and emission filter, which should be selected to match the spectral properties of quinacrine mustard.
Table 1: Recommended Microscopy Components for Quinacrine Mustard Imaging
| Component | Specification | Purpose |
| Light Source | Mercury arc lamp, Xenon arc lamp, or LED light source with output in the violet-blue range. | To provide the excitation light for the fluorophore. |
| Excitation Filter | Bandpass filter centered around 425 nm (e.g., 420-430 nm). | To select the optimal wavelength of light to excite the quinacrine mustard. |
| Dichroic Mirror | Long-pass filter with a cutoff around 450 nm. | To reflect the excitation light towards the sample and transmit the emitted fluorescence to the detector. |
| Emission Filter | Bandpass filter centered around 480 nm (e.g., 470-500 nm). | To isolate the fluorescence signal from the quinacrine mustard and block unwanted excitation light. |
| Objective Lens | High numerical aperture (NA) oil or water immersion objectives (e.g., 40x, 63x, or 100x) are recommended. | To collect as much of the emitted light as possible for a bright, high-resolution image. |
| Detector | Cooled CCD or sCMOS camera. | For sensitive detection of the fluorescence signal. |
Experimental Protocol: Staining Cells with Quinacrine Mustard
This protocol provides a step-by-step guide for staining adherent or suspension cells with quinacrine mustard for fluorescence microscopy.
Materials
-
Quinacrine mustard dihydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium (antifade reagent is recommended)
-
Glass slides and coverslips
Staining Procedure
-
Cell Preparation:
-
Adherent Cells: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Suspension Cells: Harvest cells by centrifugation and wash them once with PBS. Resuspend the cell pellet in PBS.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add the fixative solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional but Recommended):
-
This step is necessary if targeting intracellular structures.
-
Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Quinacrine Mustard Staining:
-
Prepare a working solution of quinacrine mustard in PBS. A typical concentration is 5 µg/ml.[4]
-
Incubate the cells with the quinacrine mustard working solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Carefully mount the coverslip onto a glass slide using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope with the appropriate filter set (see Table 1).
-
Minimize exposure to the excitation light to reduce photobleaching.[5]
-
Data Presentation
Quantitative data from quinacrine mustard imaging experiments can be summarized for clear comparison.
Table 2: Example of Quantitative Data Summary
| Sample ID | Treatment | Mean Fluorescence Intensity (A.U.) | Standard Deviation | Number of Cells Analyzed |
| Control_1 | Vehicle | 150.2 | 25.8 | 100 |
| Treatment_A_1 | Compound X | 350.6 | 45.2 | 100 |
| Treatment_B_1 | Compound Y | 210.9 | 30.1 | 100 |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of quinacrine mustard staining and the experimental workflow.
Caption: Mechanism of Quinacrine Mustard Staining.
Caption: Experimental Workflow for Quinacrine Mustard Imaging.
Troubleshooting
Table 3: Troubleshooting Common Issues in Quinacrine Mustard Staining
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Incorrect filter set. | Verify that the excitation and emission filters match the spectral properties of quinacrine mustard. |
| Low dye concentration. | Increase the concentration of the quinacrine mustard working solution. | |
| Insufficient incubation time. | Increase the staining incubation time. | |
| Photobleaching. | Minimize exposure to excitation light. Use an antifade mounting medium.[5] | |
| High Background | Inadequate washing. | Increase the number and duration of washing steps after staining. |
| Dye precipitation. | Filter the quinacrine mustard working solution before use. | |
| Uneven Staining | Incomplete fixation or permeabilization. | Optimize fixation and permeabilization times and reagent concentrations. |
| Cell clumping. | Ensure single-cell suspension before staining. |
By following these guidelines and protocols, researchers can effectively utilize quinacrine mustard for high-quality fluorescence imaging of cellular and chromosomal structures.
References
Application Notes and Protocols for Studying DNA-Protein Interactions with Quinacrine Mustard Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine (B1676205) mustard dihydrochloride (B599025) is a versatile molecule that serves as a powerful tool for investigating the intricate interactions between DNA and proteins. This bifunctional compound combines the properties of a fluorescent intercalator and a DNA alkylating agent, offering a unique approach to probe and quantify these fundamental biological interactions. Its acridine (B1665455) ring structure allows it to intercalate into the DNA double helix, with a noted preference for AT-rich regions, leading to an enhancement of its fluorescence. Concurrently, the nitrogen mustard group can form covalent bonds, primarily with the N7 position of guanine (B1146940) residues, providing a mechanism to trap and identify DNA-protein complexes.[1][2] These characteristics make quinacrine mustard a valuable reagent for a variety of assays, including fluorescence-based binding studies and covalent trapping of transient interactions.
Principle of Action
Quinacrine mustard's utility in studying DNA-protein interactions stems from its dual-mode of action:
-
Intercalation and Fluorescence: The planar acridine ring of quinacrine mustard inserts itself between the base pairs of the DNA double helix. This intercalation is accompanied by a significant increase in fluorescence quantum yield, particularly in regions rich in adenine (B156593) and thymine (B56734) (AT). Conversely, its fluorescence is quenched in the presence of guanine and cytosine (GC) rich sequences.[3] This differential fluorescence response can be exploited to probe the binding of proteins that may alter the local DNA conformation or compete for the same binding sites.
-
Covalent Alkylation: The reactive bis(2-chloroethyl)amino group of the mustard moiety is capable of forming a highly reactive aziridinium (B1262131) ion. This cation readily reacts with nucleophilic sites on the DNA bases, with a preference for the N7 of guanine.[4][5] This covalent modification can be used to permanently link the probe to the DNA, enabling the study of protein binding under more stringent conditions and for "footprinting" experiments to identify protein binding sites. Furthermore, this reactivity can be harnessed to covalently trap DNA-protein complexes, facilitating their isolation and analysis.[6][7][8]
Quantitative Data
The following table summarizes key quantitative parameters of quinacrine mustard dihydrochloride relevant to its use in DNA-protein interaction studies.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~423-425 nm | [Cayman Chemical, PubChem] |
| Emission Maximum (λem) | ~495-500 nm | [Cayman Chemical, PubChem] |
| DNA Binding Affinity (apparent Kd for intercalation) | Varies with DNA sequence and ionic strength | [9] |
| Alkylation Site | Primarily N7 of Guanine | [4][5] |
Experimental Protocols
Protocol 1: Fluorescence Titration Assay to Determine DNA Binding Affinity
This protocol describes how to determine the binding affinity of a protein to a specific DNA sequence by monitoring the displacement of quinacrine mustard.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
DNA of interest (e.g., a specific oligonucleotide or plasmid)
-
Protein of interest
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Fluorometer
Procedure:
-
Prepare a solution of the DNA of interest in the binding buffer at a concentration where the fluorescence of a known concentration of quinacrine mustard is significantly enhanced.
-
Add a fixed concentration of quinacrine mustard to the DNA solution (e.g., 1 µM).
-
Allow the mixture to equilibrate for 15-30 minutes at room temperature, protected from light.
-
Measure the initial fluorescence intensity (Excitation: ~425 nm, Emission: ~500 nm).
-
Titrate the DNA-quinacrine mustard complex with increasing concentrations of the protein of interest.
-
After each addition of the protein, allow the solution to equilibrate for 5-10 minutes and record the fluorescence intensity.
-
A decrease in fluorescence intensity indicates that the protein is displacing the quinacrine mustard from the DNA.
-
Plot the change in fluorescence as a function of the protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd) of the protein-DNA interaction.
Protocol 2: DNA Alkylation and Gel Mobility Shift Assay (EMSA)
This protocol utilizes the alkylating property of quinacrine mustard to covalently label DNA, which can then be used in an EMSA to study protein binding.
Materials:
-
This compound
-
DNA probe (e.g., a radiolabeled or fluorescently labeled oligonucleotide)
-
Protein of interest (e.g., a purified transcription factor or nuclear extract)
-
Alkylation buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
EMSA binding buffer (e.g., 20 mM HEPES, pH 7.9, 50 mM KCl, 1 mM DTT, 10% glycerol)
-
Polyacrylamide gel and electrophoresis apparatus
Procedure:
-
DNA Alkylation: a. Incubate the DNA probe with an appropriate concentration of quinacrine mustard (e.g., 10-50 µM) in the alkylation buffer for 1-2 hours at 37°C. b. Stop the reaction by adding a quencher like β-mercaptoethanol. c. Purify the alkylated DNA probe to remove excess quinacrine mustard (e.g., by ethanol (B145695) precipitation or spin column chromatography).
-
EMSA: a. In a binding reaction, combine the alkylated DNA probe with the protein of interest in the EMSA binding buffer. b. For competition experiments, add an excess of unlabeled, unalkylated competitor DNA before adding the labeled probe. c. Incubate the binding reactions for 20-30 minutes at room temperature. d. Load the samples onto a native polyacrylamide gel. e. Run the gel until the free probe has migrated a sufficient distance. f. Visualize the bands by autoradiography or fluorescence imaging. A shifted band indicates the formation of a DNA-protein complex.
Protocol 3: Covalent Trapping of DNA-Protein Complexes
This protocol describes a method to covalently crosslink a protein to its DNA binding site using quinacrine mustard.
Materials:
-
This compound
-
DNA fragment containing the putative protein binding site
-
Protein of interest
-
Crosslinking buffer (e.g., a buffer compatible with protein binding, such as 20 mM HEPES, pH 7.5, 100 mM KCl)
-
SDS-PAGE and Western blotting reagents or mass spectrometry sample preparation reagents
Procedure:
-
Incubate the DNA fragment and the protein of interest in the crosslinking buffer to allow for the formation of the non-covalent DNA-protein complex.
-
Add quinacrine mustard to the reaction mixture to a final concentration of 10-100 µM.
-
Incubate for 30-60 minutes at room temperature to allow for covalent crosslinking. The mustard group will react with both the DNA (guanine) and potentially nucleophilic residues on the protein (e.g., cysteine).[4][7]
-
Quench the reaction with a thiol-containing reagent (e.g., DTT or β-mercaptoethanol).
-
Isolate the DNA-protein complexes, for example, by immunoprecipitation if an antibody against the protein is available.
-
Analyze the crosslinked products. This can be done by:
-
SDS-PAGE and Western Blotting: To confirm the presence of the protein in the crosslinked complex.
-
Mass Spectrometry: To identify the protein and map the crosslinking site on both the protein and the DNA.[7]
-
Signaling Pathways and Logical Relationships
The interaction of quinacrine mustard with DNA can inhibit the binding of essential proteins, such as transcription factors, thereby affecting downstream cellular processes like gene transcription.
By alkylating the DNA at or near a transcription factor's binding site, quinacrine mustard can sterically hinder the protein from accessing its recognition sequence.[1] This inhibition of binding can effectively block the initiation of transcription, leading to a decrease in the expression of the target gene. This principle can be used to study the importance of specific DNA-protein interactions in gene regulation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The fluorescence of quinacrine mustard with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Covalent trapping of protein-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent DNA-Protein Cross-linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence-determined preferential binding of quinacrine to DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Faint Q-Banding Patterns with Quinacrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during Q-banding experiments with quinacrine (B1676205).
Frequently Asked Questions (FAQs)
Q1: What is the principle of Q-banding with quinacrine?
A1: Q-banding is a cytogenetic technique that utilizes the fluorescent dye quinacrine (or its derivative, quinacrine mustard) to produce a characteristic pattern of bright and dull bands along metaphase chromosomes.[1][2][3] The underlying principle is that quinacrine intercalates into the DNA helix and its fluorescence is enhanced in Adenine-Thymine (AT)-rich regions, resulting in bright "Q-bands".[4][5] Conversely, Guanine-Cytosine (GC)-rich regions quench the fluorescence, leading to dull or faint bands.[4][5] This differential staining allows for the identification of individual chromosomes and the detection of structural abnormalities.
Q2: Why are my Q-banding patterns consistently faint or weak?
A2: Faint or weak Q-banding patterns can arise from several factors, including suboptimal slide preparation, issues with the staining protocol, or problems with the fluorescence microscopy setup.[6] Common culprits include aged or improperly stored slides, incorrect pH of the staining or mounting buffer, insufficient quinacrine concentration, or a weak light source in the microscope.
Q3: Can I use old or aged slides for Q-banding?
A3: While freshly prepared slides are ideal, Q-banding can be performed on aged slides.[7] However, the quality of the banding may be compromised. If you are experiencing faint bands with older slides, it is recommended to try the protocol with freshly prepared chromosome spreads to rule out slide quality as the issue.
Q4: How critical is the pH of the buffers used in the Q-banding protocol?
A4: The pH of the staining, washing, and mounting buffers is a critical factor in achieving well-differentiated Q-bands.[6] Suboptimal pH can significantly impact the fluorescence intensity and the clarity of the banding patterns. It is crucial to accurately prepare and verify the pH of all solutions.
Troubleshooting Guide
This guide addresses specific issues that can lead to faint Q-banding patterns.
| Problem | Potential Cause | Recommended Solution |
| Overall Weak Fluorescence | Inadequate Staining: Insufficient concentration of quinacrine or inadequate staining time. | Increase the concentration of the quinacrine dihydrochloride (B599025) solution (e.g., from 0.005% to 0.05%).Increase the staining time in increments (e.g., from 10 minutes to 20 minutes). |
| Suboptimal pH: Incorrect pH of the staining buffer or mounting medium. | Prepare fresh McIlvaine's buffer at the recommended pH (typically around 5.6). Verify the pH with a calibrated pH meter. | |
| Photobleaching: Rapid fading of the fluorescent signal upon exposure to the excitation light. | Minimize the exposure of the slide to the UV light source. Use an anti-fade mounting medium. Capture images promptly after staining.[8] | |
| Poor Microscope Illumination: Weak mercury or xenon lamp in the fluorescence microscope. | Check the age and alignment of the microscope's lamp. Replace if necessary. Ensure the microscope optics are clean and properly aligned.[9] | |
| Poorly Defined Bands | Inadequate Chromosome Spreading: Overlapping or poorly separated chromosomes on the slide. | Optimize the cell harvesting and slide preparation techniques to ensure good metaphase spreads.[10][11] |
| Excessive Buffer on Slide: Residual buffer on the slide after rinsing can cause fading and poor band definition. | Ensure the slide is properly drained and blotted (but not completely dry) before mounting the coverslip. | |
| Incorrect Coverslip Mounting: Air bubbles trapped under the coverslip. | Carefully lower the coverslip at an angle to avoid trapping air bubbles. | |
| Inconsistent Staining Across Slides | Variability in Slide Preparation: Inconsistent cell density or spreading on different slides. | Standardize the slide preparation protocol to ensure uniformity across all slides. |
| Inconsistent Staining/Rinsing Times: Variation in the duration of staining or rinsing steps. | Use a timer to ensure consistent timing for all slides in a batch. |
Experimental Protocols
Preparation of McIlvaine's Buffer (pH 5.6)
McIlvaine's buffer is a commonly used citrate-phosphate buffer for Q-banding.[12][13][14][15]
Stock Solutions:
-
Solution A (0.1 M Citric Acid): Dissolve 19.21 g of citric acid (anhydrous) in distilled water and bring the final volume to 1 L.[15]
-
Solution B (0.2 M Disodium Hydrogen Phosphate - Na₂HPO₄): Dissolve 28.39 g of Na₂HPO₄ (anhydrous) in distilled water and bring the final volume to 1 L.[15]
Working Solution (pH 5.6):
To prepare 100 mL of McIlvaine's buffer at pH 5.6, mix:
-
42 mL of 0.1 M Citric Acid (Solution A)[12]
-
58 mL of 0.2 M Disodium Hydrogen Phosphate (Solution B)[12]
Verify the final pH with a calibrated pH meter and adjust if necessary.
Quinacrine Staining Protocol
-
Slide Preparation: Use freshly prepared or well-preserved metaphase chromosome slides.
-
Staining:
-
Prepare a 0.005% to 0.05% (w/v) solution of quinacrine dihydrochloride in distilled water or McIlvaine's buffer (pH 5.6).
-
Immerse the slides in the quinacrine solution in a Coplin jar for 10-20 minutes at room temperature.[7]
-
-
Rinsing:
-
Briefly rinse the slides in three changes of distilled water or McIlvaine's buffer (pH 5.6) to remove excess stain.[7]
-
-
Mounting:
-
Mount a coverslip using a small amount of McIlvaine's buffer (pH 5.6) or an anti-fade mounting medium.
-
Gently blot away any excess buffer from the edges of the coverslip.
-
-
Microscopy:
-
Examine the slides immediately using a fluorescence microscope equipped with a suitable filter set for quinacrine (Excitation: ~420-440 nm, Emission: ~490-510 nm).
-
Capture images promptly to minimize photobleaching.[7]
-
Visualization
Troubleshooting Workflow for Faint Q-Banding
Caption: Troubleshooting workflow for faint Q-banding patterns.
References
- 1. duliajancollegeonline.co.in [duliajancollegeonline.co.in]
- 2. byjus.com [byjus.com]
- 3. easybiologyclass.com [easybiologyclass.com]
- 4. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinacrine fluorescence and Q-banding patterns of human chromosomes. I. Effects of varying factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karyotypinghub.com [karyotypinghub.com]
- 8. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 9. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 10. Improvements in cytogenetic slide preparation: controlled chromosome spreading, chemical aging and gradual denaturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. McIlvaine buffer [bio.net]
- 13. Citrate-Phosphate Buffer (110 mM, pH 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. grokipedia.com [grokipedia.com]
- 15. McIlvaine buffer - Wikipedia [en.wikipedia.org]
how to reduce background fluorescence in quinacrine staining
Welcome to the technical support center for quinacrine (B1676205) staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on reducing background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is quinacrine, and what is it used for in research?
Quinacrine is a fluorescent dye that intercalates into DNA, exhibiting enhanced fluorescence in regions rich in adenine (B156593) and thymine (B56734) (AT) bases and quenched fluorescence in regions rich in guanine (B1146940) and cytosine (GC) bases.[1][2][3] This property makes it a valuable tool for chromosome banding analysis (Q-banding), allowing for the identification of individual chromosomes and the detection of structural abnormalities.[4] It is also used in various other applications, including the study of cellular vesicles and protein interactions.
Q2: What causes high background fluorescence in quinacrine staining?
High background fluorescence in quinacrine staining can obscure the specific signal from the target DNA, making data interpretation difficult. The primary sources of background fluorescence include:
-
Autofluorescence: Many biological specimens naturally fluoresce due to the presence of endogenous molecules like collagen, elastin, and lipofuscin.[5][6][7] Aldehyde-based fixatives (e.g., formalin) used in sample preparation can also induce autofluorescence.[5][7]
-
Non-specific Staining: Quinacrine may bind non-specifically to other cellular components besides DNA, contributing to the overall background signal.
-
Excess Stain: Insufficient washing steps can leave residual, unbound quinacrine in the sample, leading to a high background.
Q3: How can I determine the source of the high background in my quinacrine-stained samples?
To identify the source of the background, it is recommended to include proper controls in your experiment:
-
Unstained Control: An unstained sample from the same specimen, processed and imaged under the same conditions as your stained sample, will reveal the level of natural autofluorescence.
-
Secondary Antibody-Only Control (if applicable): In protocols where secondary antibodies are used, a control with only the secondary antibody can help identify non-specific binding of the secondary antibody.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence is a common issue in quinacrine staining. The following guide provides a step-by-step approach to troubleshoot and mitigate this problem.
Troubleshooting Workflow for High Background Fluorescence
Caption: A troubleshooting workflow for reducing high background fluorescence in quinacrine staining.
Step 1: Optimize the Staining Protocol
Before employing specific background reduction techniques, ensure your staining protocol is optimized.
| Parameter | Recommendation | Rationale |
| Quinacrine Concentration | Perform a titration to find the lowest effective concentration. | High concentrations can lead to increased non-specific binding and background. |
| Incubation Time | Optimize the incubation time. | Prolonged incubation can increase non-specific binding. |
| Washing Steps | Increase the number and duration of wash steps after staining. | Thorough washing is crucial for removing unbound quinacrine. |
| Fixation | Consider using methanol or ethanol fixation instead of aldehyde-based fixatives like formalin. If aldehydes must be used, keep the fixation time to a minimum. | Aldehyde fixatives are a known cause of autofluorescence.[5][7] |
| Sample Thickness | Use thinner tissue sections. | Thicker sections can increase background fluorescence from out-of-focus planes. |
Step 2: Employ Background Reduction Techniques
If optimizing the staining protocol is insufficient, the following techniques can be applied.
Chemical quenching agents can be used to reduce autofluorescence.
1. Sodium Borohydride Treatment (for aldehyde-induced autofluorescence)
Sodium borohydride can reduce autofluorescence caused by aldehyde fixatives.[5] However, its effectiveness can be variable.
-
Experimental Protocol:
-
Following fixation and rehydration, incubate the slides in a freshly prepared solution of 0.1% Sodium Borohydride in PBS for 20-30 minutes at room temperature.
-
Wash the slides thoroughly with PBS (3 x 5 minutes).
-
Proceed with the quinacrine staining protocol.
-
2. Sudan Black B Treatment (for lipofuscin autofluorescence)
Sudan Black B is effective at quenching autofluorescence from lipofuscin, a pigment that accumulates in aging cells.[5]
-
Experimental Protocol:
-
After the final washing step of your quinacrine staining protocol, incubate the slides in a 0.1% Sudan Black B solution in 70% ethanol for 5-10 minutes at room temperature.
-
Rinse the slides briefly in 70% ethanol to remove excess Sudan Black B.
-
Wash the slides thoroughly with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
Note: Sudan Black B can introduce a dark precipitate, so optimization of the incubation time is crucial.
Photobleaching involves exposing the sample to intense light to selectively destroy the fluorophores contributing to the background.
-
Experimental Protocol:
-
Before the final mounting step, place the slide on the microscope stage.
-
Expose the sample to the excitation wavelength used for quinacrine imaging (typically blue light) for a period ranging from several minutes to an hour. The optimal duration will need to be determined empirically.
-
Monitor the decrease in background fluorescence periodically.
-
Once the background has been sufficiently reduced, proceed with imaging.
-
Caution: Excessive photobleaching can also reduce the specific quinacrine signal. It is essential to find a balance that reduces the background without significantly affecting the signal of interest.
Quantitative Data Summary
The effectiveness of background reduction techniques can be quantified by measuring the signal-to-noise ratio (S/N). While specific quantitative data for quinacrine staining is limited in the literature, the following table provides a general overview of the expected efficacy of different methods based on immunofluorescence studies.
| Method | Typical Reduction in Background Fluorescence | Key Considerations |
| Protocol Optimization | Variable; can significantly improve S/N | Foundational step; should always be performed. |
| Sodium Borohydride | 20-50% for aldehyde-induced autofluorescence | Effectiveness can be inconsistent. |
| Sudan Black B | 50-80% for lipofuscin autofluorescence | Can introduce precipitates; may not be suitable for all samples. |
| Photobleaching | Up to 90% | Requires careful optimization to avoid signal loss. |
Note: The actual reduction will vary depending on the sample type, fixation method, and the specific staining protocol used.
References
- 1. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Karyotype - Wikipedia [en.wikipedia.org]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
Technical Support Center: Preventing Photobleaching of Quinacrine Mustard Stain
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of quinacrine (B1676205) mustard stain. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is quinacrine mustard and why is it used in my research?
Quinacrine mustard is a fluorescent dye that intercalates into DNA, meaning it inserts itself between the base pairs of the DNA double helix. It exhibits a preference for adenine-thymine (AT)-rich regions. This property makes it a valuable tool for cytogenetics, particularly for Q-banding, a technique used to produce a characteristic pattern of bright and dark bands on chromosomes for karyotyping and identification of chromosomal abnormalities.[1][2][3]
Q2: What is photobleaching and why is it a problem for quinacrine mustard staining?
Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[4] When a quinacrine mustard molecule is excited by the light source of a fluorescence microscope, it can undergo chemical changes that render it unable to fluoresce. This leads to a gradual fading of the fluorescent signal, which can significantly hinder image acquisition and data analysis, especially during prolonged exposure required for high-resolution imaging or detailed observation. The impermanence of the fluorescent signal is a known challenge with quinacrine-based staining techniques.[5]
Q3: What are the main factors that contribute to the photobleaching of quinacrine mustard?
Several factors can accelerate the photobleaching of quinacrine mustard:
-
High Excitation Light Intensity: The more intense the light source, the faster the rate of photobleaching.
-
Prolonged Exposure Time: Continuous illumination of the sample will lead to cumulative photodamage.
-
Presence of Oxygen: Molecular oxygen is a major contributor to the chemical reactions that cause photobleaching.
-
Suboptimal pH of Mounting Medium: The pH of the local environment can influence the stability of the fluorophore.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with quinacrine mustard staining and photobleaching.
Problem 1: Weak or No Initial Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Staining Protocol | - Ensure the quinacrine mustard solution is freshly prepared and protected from light. - Verify the concentration of the staining solution and the incubation time are appropriate for your sample type. - Confirm that the pH of the staining and washing buffers is within the optimal range (typically around pH 4.5-5.0 for staining and neutral for washing). |
| Poor DNA Accessibility | - For chromosome preparations, ensure proper cell harvesting and fixation to achieve good chromosome spreads. - For tissue sections, consider an antigen retrieval-like step with appropriate buffers to unmask the DNA. |
| Suboptimal Microscope Settings | - Check that you are using the correct filter set for quinacrine mustard (Excitation max: ~424 nm, Emission max: ~495 nm). - Ensure the objective lens is clean and appropriate for fluorescence imaging. |
Problem 2: Rapid Fading of the Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Excessive Light Exposure | - Minimize the time the sample is exposed to the excitation light. Locate the area of interest using a lower light intensity or phase contrast before switching to fluorescence. - Use the shortest possible exposure time for image acquisition. - Employ a neutral density filter to reduce the intensity of the excitation light. |
| Absence of Antifade Reagent | - Mount the stained sample in a mounting medium containing an antifade reagent. See the "Experimental Protocols" section for recipes. |
| Oxygen in the Mounting Medium | - Use freshly prepared mounting media. - Consider using commercially available mounting media with oxygen-scavenging systems. |
Quantitative Data on Antifade Reagents
While direct quantitative comparisons of antifade reagents specifically for quinacrine mustard are limited in published literature, the following table provides an illustrative comparison of the relative effectiveness of common antifade agents based on their known performance with other fluorophores. The effectiveness can vary depending on the specific experimental conditions.
| Antifade Reagent | Typical Concentration | Relative Photobleaching Rate (Illustrative) | Key Considerations |
| None (PBS/Glycerol) | N/A | 100% (Baseline) | Prone to rapid photobleaching. |
| n-Propyl Gallate (NPG) | 2% (w/v) | 30-40% | Effective and less toxic than PPD. Can be used in live-cell imaging. |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | 1-2.5% (w/v) | 40-50% | Good antifade properties and relatively low toxicity. |
| p-Phenylenediamine (PPD) | 0.1-0.2% (w/v) | 10-20% | Very effective but is toxic and can cause background fluorescence. Should be handled with caution. |
Note: The "Relative Photobleaching Rate" is an estimation to illustrate the comparative effect, where a lower percentage indicates better photoprotection.
Experimental Protocols
Protocol 1: Basic Quinacrine Mustard Staining for Chromosome Spreads
-
Prepare Staining Solution: Dissolve quinacrine mustard dihydrochloride (B599025) in McIlvaine's buffer (pH 4.5) to a final concentration of 50 µg/mL. Protect the solution from light.
-
Staining: Immerse the chromosome slides in the staining solution for 20 minutes at room temperature.
-
Washing: Rinse the slides three times in McIlvaine's buffer (pH 4.5) for 2 minutes each.
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Mounting: Briefly rinse the slides in distilled water and mount with a coverslip using an appropriate antifade mounting medium (see Protocol 2).
-
Imaging: Observe immediately using a fluorescence microscope with a suitable filter set for quinacrine.
Protocol 2: Preparation of Antifade Mounting Media
A. n-Propyl Gallate (NPG) Mounting Medium (2%)
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To 90 mL of glycerol, add 10 mL of 10X PBS (Phosphate Buffered Saline).
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Add 2 g of n-propyl gallate.
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Stir on a magnetic stirrer in the dark until fully dissolved (this may take several hours).
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Adjust the pH to 8.0-9.0 with sodium bicarbonate.
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Store in small aliquots at -20°C in the dark.
B. DABCO Mounting Medium (2.5%)
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To 90 mL of glycerol, add 10 mL of 10X PBS.
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Add 2.5 g of DABCO (1,4-diazabicyclo[2.2.2]octane).
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Dissolve by stirring in the dark. Gentle warming can aid dissolution.
-
Adjust the pH to 8.0-9.0.
-
Store in aliquots at -20°C in the dark.
C. p-Phenylenediamine (PPD) Mounting Medium (0.1%)
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To 90 mL of glycerol, add 10 mL of 10X PBS.
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Add 0.1 g of p-phenylenediamine.
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Dissolve completely by stirring in the dark.
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Adjust the pH to 9.0.
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Store in small, single-use aliquots at -20°C in the dark. Caution: PPD is toxic and a suspected mutagen. Handle with appropriate personal protective equipment.
Visualizations
Workflow for Quinacrine Mustard Staining and Imaging
Caption: Experimental workflow for quinacrine mustard staining.
Logical Relationship of Factors Affecting Photobleaching
Caption: Factors influencing quinacrine mustard photobleaching.
References
Technical Support Center: Optimizing Quinacrine Mustard Staining
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing quinacrine (B1676205) mustard (QM) concentration for cell staining.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for quinacrine mustard staining?
A recommended starting point for quinacrine mustard staining is a 0.05% solution, which is equivalent to 50 µg/mL. However, the optimal concentration can vary significantly depending on the cell type and specific experimental conditions. It is advisable to perform a concentration gradient experiment to determine the ideal concentration for your specific application.
Q2: Why am I observing very weak or no fluorescence signal?
Weak or absent fluorescence can be attributed to several factors:
-
Sub-optimal QM Concentration: The concentration of quinacrine mustard may be too low for your cell type. Consider performing a titration experiment to find the optimal concentration.
-
Incorrect Buffer pH: The fluorescence of quinacrine is highly dependent on pH. Staining is typically performed at a slightly acidic pH (around 4.5-5.0), and mounting is done at a slightly alkaline pH to enhance fluorescence.
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Photobleaching: Quinacrine is susceptible to photobleaching. Minimize exposure to the excitation light source and use an anti-fade mounting medium.
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Inadequate Incubation Time: The staining time may be insufficient. Typical incubation times range from 10 to 30 minutes.
Q3: How can I reduce high background staining in my samples?
High background staining can obscure the desired signal and is often caused by:
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Excessive QM Concentration: Using a concentration of quinacrine mustard that is too high can lead to non-specific binding and high background. Try reducing the concentration.
-
Inadequate Washing: Insufficient washing after the staining step will leave unbound dye in the background. Ensure thorough washing with an appropriate buffer.
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Precipitation of the Dye: Quinacrine mustard can sometimes precipitate out of solution, leading to fluorescent artifacts. Ensure the staining solution is well-dissolved and filtered if necessary.
Q4: What is the mechanism of action for quinacrine mustard as a staining agent?
Quinacrine mustard is a fluorescent dye that acts as a DNA intercalating and alkylating agent. It preferentially binds to adenine-thymine (A-T) rich regions of DNA. This property is the basis for its use in chromosome analysis to produce Q-bands, where the bright bands correspond to A-T rich regions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | QM concentration is too low. | Perform a concentration titration (e.g., 10-100 µg/mL) to find the optimal concentration for your cells. |
| Incorrect pH of staining or mounting buffer. | Use a staining buffer with a pH of ~4.5 and a mounting buffer with a slightly alkaline pH. | |
| Insufficient incubation time. | Increase the incubation time in increments (e.g., 15, 20, 25 minutes). | |
| Photobleaching. | Minimize light exposure and use an anti-fade mounting medium. | |
| High Background | QM concentration is too high. | Reduce the QM concentration. |
| Inadequate washing. | Increase the number and duration of wash steps after staining. | |
| Dye precipitation. | Prepare fresh staining solution and filter it before use. | |
| Cell Death/Toxicity | QM concentration is too high. | Lower the QM concentration and/or reduce the incubation time. |
| Prolonged incubation. | Reduce the duration of the staining step. | |
| Uneven Staining | Incomplete mixing of the staining solution. | Ensure the staining solution is thoroughly mixed before adding it to the cells. |
| Cell clumps. | Ensure a single-cell suspension before starting the staining protocol. |
Experimental Protocols
Standard Quinacrine Mustard Staining Protocol for Chromosome Spreads
-
Preparation of Staining Solution:
-
Prepare a stock solution of quinacrine mustard (e.g., 1 mg/mL in distilled water).
-
Dilute the stock solution to a final concentration of 50 µg/mL in a McIlvaine's buffer at pH 4.5.
-
-
Staining:
-
Apply the staining solution to the chromosome spread on a slide and cover with a coverslip.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Washing:
-
Gently remove the coverslip and wash the slide by dipping it in a series of three Coplin jars containing McIlvaine's buffer (pH 4.5) for a few seconds each.
-
-
Mounting:
-
Mount the slide with a fresh coverslip using a mounting medium (e.g., McIlvaine's buffer at a slightly alkaline pH or a commercial anti-fade mounting medium).
-
-
Imaging:
-
Examine the slide using a fluorescence microscope with appropriate filters for quinacrine (Excitation: ~420 nm, Emission: ~500 nm).
-
Visual Guides
Caption: A typical workflow for staining cells with quinacrine mustard.
Caption: A flowchart to diagnose and resolve common quinacrine mustard staining issues.
dealing with weak fluorescence signal in quinacrine microscopy
Welcome to the technical support center for quinacrine (B1676205) microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of quinacrine as a fluorescent probe.
Troubleshooting Guides
This section provides solutions to common problems encountered during quinacrine microscopy experiments, focusing on the issue of weak or absent fluorescence signals.
Issue: Weak or No Fluorescence Signal
A weak or nonexistent fluorescence signal is one of the most common challenges in quinacrine microscopy. The following guide will walk you through a systematic approach to identify and resolve the root cause of this issue.
Troubleshooting Workflow
remedies for non-specific binding of quinacrine mustard
Welcome to the technical support center for quinacrine (B1676205) mustard staining. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is quinacrine mustard and what is its primary binding target?
Quinacrine mustard (QM) is a fluorescent alkylating agent. Its primary application is in chromosome staining, where it intercalates into DNA. QM exhibits a preference for adenine-thymine (AT)-rich regions, resulting in the characteristic Q-banding patterns used in cytogenetics.[1][2] The mustard group can form covalent bonds with nucleophilic groups in nucleic acids and proteins, which can contribute to both specific and non-specific signals.
Q2: Why am I observing high background fluorescence in my quinacrine mustard-stained samples?
High background fluorescence is a common issue and can arise from several factors:
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Excessive Dye Concentration: Using too high a concentration of quinacrine mustard can lead to unbound dye molecules adhering non-specifically to cellular components or the slide surface.
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Hydrophobic Interactions: The planar acridine (B1665455) ring of quinacrine can non-specifically interact with hydrophobic regions of proteins and lipids.
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Ionic Interactions: The molecule's charge can lead to non-specific binding to oppositely charged cellular structures.
-
Inadequate Washing: Insufficient or improper washing steps may not effectively remove all unbound or loosely bound dye.
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Sample Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce at similar wavelengths to quinacrine mustard, contributing to the background signal.
Q3: What are blocking agents and how do they reduce non-specific binding?
Blocking agents are substances used to saturate non-specific binding sites on a sample before the primary staining agent is applied.[3] They work by occupying potential sites of non-specific interaction, thereby preventing the fluorescent dye from binding to them. Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and non-fat dry milk.[3] These protein-rich solutions can effectively reduce background caused by hydrophobic and ionic interactions.
Q4: Can the pH and salt concentration of my buffers affect staining quality?
Yes, both pH and ionic strength of the buffers used for staining and washing are critical. The overall charge of both the quinacrine mustard molecule and the cellular components is influenced by pH.[4] Optimizing the pH can help to minimize non-specific ionic interactions. Similarly, increasing the salt concentration (ionic strength) in wash buffers can help to disrupt weak, non-specific ionic bonds, leading to a cleaner background.
Q5: How can I differentiate between non-specific binding and true signal?
To distinguish between specific and non-specific signals, proper controls are essential. A key control is a "no-stain" sample that is processed through the entire protocol without the addition of quinacrine mustard. This will reveal the level of autofluorescence in your sample. Additionally, you can perform a titration of the quinacrine mustard concentration; the specific signal should saturate at a certain concentration, while the non-specific binding may continue to increase with higher dye concentrations.
Troubleshooting Guide for Non-Specific Binding
This guide provides a structured approach to identifying and resolving common issues related to non-specific binding of quinacrine mustard.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire sample | 1. Quinacrine mustard concentration is too high. 2. Insufficient blocking. 3. Inadequate washing. | 1. Perform a concentration titration to determine the optimal dye concentration. 2. Increase the incubation time with the blocking buffer or try a different blocking agent (e.g., 1-5% BSA). 3. Increase the number and/or duration of wash steps. Consider adding a non-ionic surfactant like Tween 20 (0.05%) to the wash buffer.[5] |
| Patchy or punctate background staining | 1. Dye precipitation. 2. Hydrophobic interactions with cellular components. | 1. Ensure the quinacrine mustard is fully dissolved in the staining buffer. Consider filtering the staining solution before use. 2. Include a blocking step with a protein-based blocker like BSA or normal serum. |
| Fluorescence in unexpected cellular compartments | 1. Non-specific binding to proteins or lipids. 2. pH of the staining buffer is suboptimal. | 1. Use a blocking buffer to saturate non-specific protein binding sites. 2. Optimize the pH of your staining and wash buffers. The fluorescence of quinacrine mustard can be pH-dependent.[4] |
| Weak specific signal with high background | 1. Suboptimal signal-to-noise ratio. 2. Fixation issues masking specific binding sites. | 1. Decrease the quinacrine mustard concentration while increasing the stringency of the wash steps (e.g., higher salt concentration or addition of a detergent). 2. Review your fixation protocol. Over-fixation can sometimes increase background fluorescence. |
Quantitative Data Summary
While specific quantitative data on the reduction of non-specific binding for quinacrine mustard is not extensively published, the following table provides a qualitative summary of the expected impact of various remedial actions based on established principles of fluorescence microscopy.
| Remedy | Mechanism of Action | Expected Impact on Non-Specific Binding | Potential Impact on Specific Signal |
| Decrease Dye Concentration | Reduces the availability of unbound dye molecules. | High | Low (if optimized) |
| Increase Wash Duration/Stringency | More effectively removes loosely bound dye. | High | Low to Moderate |
| Add Blocking Agent (e.g., BSA) | Saturates non-specific protein-binding sites. | Moderate to High | Low |
| Optimize Buffer pH | Minimizes non-specific ionic interactions. | Moderate | Low |
| Increase Buffer Salt Concentration | Disrupts weak ionic bonds. | Moderate | Low to Moderate |
| Add Surfactant (e.g., Tween 20) to Wash | Reduces non-specific hydrophobic interactions. | Moderate | Low |
Experimental Protocols
Optimized Protocol for Quinacrine Mustard Staining to Minimize Non-Specific Binding
This protocol is a general guideline and may require optimization for specific cell or tissue types.
-
Sample Preparation: Prepare cells or tissue sections on slides as per your standard procedure.
-
Fixation: Fix the samples appropriately (e.g., methanol/acetic acid for chromosomes).
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Hydration: Rehydrate the samples through a series of ethanol (B145695) washes to an aqueous buffer (e.g., PBS).
-
Blocking (Optional but Recommended):
-
Incubate slides in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature in a humidified chamber. This step is crucial for samples with high protein content.
-
-
Staining:
-
Prepare the quinacrine mustard staining solution at the desired concentration (e.g., 50 µg/mL) in a suitable buffer (e.g., McIlvaine's buffer, pH 5.5-6.5).
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Incubate the slides in the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Perform a series of washes to remove unbound dye. A typical wash sequence would be:
-
3 x 5 minutes in the same buffer used for staining.
-
1 x 5 minutes in PBS.
-
(Optional) For high background, use a wash buffer with increased salt concentration (e.g., PBS with 300-500 mM NaCl) or add 0.05% Tween 20 to the PBS wash.
-
-
-
Mounting:
-
Briefly rinse the slides in deionized water.
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Mount with an appropriate mounting medium.
-
-
Imaging:
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Visualize using a fluorescence microscope with a suitable filter set for quinacrine (Excitation ~425 nm / Emission ~480 nm).
-
Visualizations
Caption: Optimized experimental workflow for quinacrine mustard staining.
Caption: Factors contributing to non-specific binding and their remedies.
References
- 1. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biocompare.com [biocompare.com]
- 4. Interaction of quinacrine mustard with mononucleotides and polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving the stability of quinacrine mustard working solution
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of Quinacrine Mustard (QM) working solutions. Ensuring the stability of your QM solution is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Quinacrine Mustard instability in working solutions?
A1: The primary cause of instability is the high reactivity of its two chloroethyl "mustard" groups. In aqueous solutions, these groups can undergo cyclization to form highly reactive aziridinium (B1262131) cations.[1] These cations readily react with water (hydrolysis) or other nucleophiles, inactivating the compound. This process is accelerated by factors such as suboptimal pH, elevated temperatures, and light exposure.[2]
Q2: How should I prepare a fresh working solution of Quinacrine Mustard?
A2: It is highly recommended to prepare aqueous working solutions fresh for each experiment.[3] If you have a stock solution in an organic solvent like DMSO, it should be diluted into your final aqueous buffer immediately before use. For dissolving the solid powder directly, use your experimental buffer and ensure it is fully dissolved. If using water as the solvent for a stock, it should be diluted to the working concentration, then sterilized with a 0.22 μm filter before use.[4]
Q3: What are the ideal storage conditions for QM stock solutions?
A3: For maximum stability, stock solutions should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles.[4][5] Store these aliquots in tightly sealed, light-protecting tubes at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
Q4: Can I store my aqueous QM working solution?
A4: It is strongly advised not to store aqueous working solutions. The reactivity of the mustard groups in aqueous environments leads to rapid degradation.[1] Storing aqueous solutions, even for more than a day, is not recommended as it can lead to significant loss of active compound.[3]
Troubleshooting Guide
Problem: Weak or absent fluorescence staining in my chromosome banding experiment.
| Possible Cause | Suggested Solution |
| Degraded QM Solution: The QM working solution was prepared too far in advance or was exposed to light/heat. The active compound has likely hydrolyzed. | Prepare a fresh working solution immediately before starting your staining protocol. Ensure all handling steps are performed with minimal light exposure. |
| Incorrect Buffer pH: The pH of your buffer may be accelerating the degradation of the QM. | Check the pH of your buffer. While specific optimal pH ranges are not well-documented in readily available literature, maintaining a stable, neutral pH is a common starting point for such compounds. |
| Sub-optimal Concentration: The concentration of your working solution may be too low due to degradation or incorrect preparation. | Recalculate your dilutions and prepare a fresh solution. Consider preparing a small range of concentrations to find the optimal one for your specific cell type and protocol. |
Problem: High background fluorescence in my imaging results.
| Possible Cause | Suggested Solution |
| Precipitation of QM: If the QM concentration is too high or it is not fully dissolved in the buffer, precipitates can form and cause non-specific background signals. | Ensure the QM is completely dissolved in the buffer. You may need to vortex gently. If solubility is an issue, consider the solvent choice for your stock solution.[6][7] |
| Reaction with Media Components: Degradation products or the QM itself might be reacting non-specifically with components in your mounting media or buffer. | Review the composition of your buffers. Ensure there are no components that might quench fluorescence or react with QM. Wash the sample thoroughly after staining to remove unbound QM. |
Factors Affecting Quinacrine Mustard Stability
The following table summarizes the key factors that influence the stability of QM in solution and the recommended practices to ensure its efficacy.
| Factor | Impact on Stability | Recommended Handling & Storage Conditions |
| Temperature | High temperatures accelerate the rate of hydrolysis and degradation.[2] | Solid: Store at -20°C.[6][7][8] Stock Solution: Store at -80°C (6 months) or -20°C (1 month).[4] Working Solution: Prepare fresh and use immediately. |
| Light | QM is a fluorescent molecule and can be susceptible to photodegradation. | Store the solid compound and all solutions in amber or foil-wrapped tubes to protect from light.[4][7][8] Perform experimental steps in reduced light conditions where possible. |
| Moisture / Water | The mustard groups are highly reactive with water, leading to rapid hydrolysis and inactivation.[1] | Solid: Store in a desiccated environment.[7][8] Aqueous Solutions: Avoid storing aqueous solutions for more than one day.[3] Prepare fresh before each use. |
| pH | Suboptimal pH can catalyze the degradation of the mustard groups.[2] | Use a stable, well-characterized buffer system for your working solution. Prepare fresh to ensure pH integrity. |
| Freeze-Thaw Cycles | Repeated cycling can introduce moisture and accelerate degradation of stock solutions. | Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[4][5] |
Experimental Protocols
Protocol: Preparation of a Quinacrine Mustard Working Solution
This protocol outlines the best practices for preparing a fresh QM working solution from a stock solution to maximize stability and performance.
-
Thaw Stock Solution: Remove a single-use aliquot of your QM stock solution (e.g., in DMSO) from -80°C or -20°C storage. Let it thaw completely at room temperature, protected from light.
-
Prepare Buffer: Prepare your desired volume of fresh, sterile experimental buffer (e.g., PBS, pH 7.2). Ensure the buffer is at room temperature.
-
Calculate Dilution: Calculate the volume of stock solution needed to achieve your final desired working concentration (e.g., 0.2 µM to 5 µg/ml).[4]
-
Dilute and Mix: Add the calculated volume of the QM stock solution to your experimental buffer. Mix immediately but gently by vortexing or inverting the tube. Do not store this final working solution; use it immediately.
-
Filtration (if applicable): If preparing the working solution from a stock made directly in water, it is recommended to filter it through a 0.22 µm syringe filter to ensure sterility and remove any potential aggregates.[4]
Protocol: Assessment of QM Stability via HPLC (General Method)
While a specific validated method for QM is not publicly detailed, a general High-Performance Liquid Chromatography (HPLC) protocol can be used to assess the purity and degradation over time.[9]
-
System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Standard Preparation: Prepare a fresh standard of QM at a known concentration. Immediately inject this "time zero" sample to obtain a reference chromatogram and peak area for the intact drug.
-
Sample Incubation: Incubate your QM working solution under the conditions you wish to test (e.g., at room temperature on the benchtop).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the incubated solution and inject it into the HPLC system.
-
Data Analysis: Monitor the chromatograms. A decrease in the peak area of the main QM peak and the appearance of new peaks (degradation products) over time indicates instability. Purity can be calculated by comparing the area of the main peak to the total area of all peaks.
Visual Guides
Caption: Workflow for preparing and handling Quinacrine Mustard solutions.
Caption: Key factors leading to the degradation of Quinacrine Mustard.
Caption: Troubleshooting flowchart for Quinacrine Mustard stability issues.
References
- 1. 喹吖因氮芥 二盐酸盐 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. adipogen.com [adipogen.com]
- 8. Quinacrine mustard dihydrochloride - CAS-Number 4213-45-0 - Order from Chemodex [chemodex.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to Karyotyping: Quinacrine Mustard vs. Giemsa Banding
For researchers, scientists, and drug development professionals, the accurate visualization and analysis of chromosomes are paramount. Karyotyping, the process of pairing and ordering all the chromosomes of an organism, provides a genome-wide snapshot that is crucial for identifying genetic abnormalities. Two of the most foundational techniques in cytogenetics for chromosome banding are Quinacrine (B1676205) mustard (Q-banding) and Giemsa (G-banding). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Principle of Banding
Both Quinacrine mustard and Giemsa staining produce characteristic banding patterns on chromosomes, which are essential for their identification and the detection of structural abnormalities. The underlying principles of these two methods, however, differ significantly.
Quinacrine mustard (Q-banding) was the first banding technique developed. It involves the use of a fluorescent dye, quinacrine mustard, which intercalates into the DNA. When excited by UV light, quinacrine mustard fluoresces, producing a pattern of bright and dull bands along the chromosome. The bright Q-bands are characteristic of Adenine-Thymine (AT)-rich regions of DNA, while the Guanine-Cytosine (GC)-rich regions show reduced fluorescence.[1][2] This differential fluorescence is the basis of the Q-banding pattern.
Giemsa banding (G-banding) , developed shortly after Q-banding, has become the most widely used method for routine karyotyping.[3] This technique involves pretreating the chromosomes with a proteolytic enzyme, typically trypsin, to partially digest chromosomal proteins.[4] Following this enzymatic digestion, the chromosomes are stained with Giemsa, a mixture of methylene (B1212753) blue, eosin, and azure. The resulting pattern consists of dark and light bands. The dark G-bands correspond to the AT-rich regions of the chromosome, which are the same regions that fluoresce brightly with Q-banding.[3][5] The light G-bands are GC-rich.
Performance Comparison
The choice between Quinacrine mustard and Giemsa banding often depends on the specific application, available equipment, and the desired outcome of the analysis. The following table summarizes the key performance characteristics of each technique.
| Feature | Quinacrine Mustard (Q-banding) | Giemsa (G-banding) |
| Principle | Intercalating fluorescent dye (Quinacrine mustard) binds to DNA, with enhanced fluorescence in AT-rich regions.[6][7] | Enzymatic pre-treatment (trypsin) followed by staining with Giemsa. Dark bands correspond to AT-rich regions.[4] |
| Banding Pattern | Bright fluorescent bands on a dark background. | Dark and light bands visible under a standard light microscope. |
| Resolution | Comparable to G-banding, revealing a detailed pattern of bands. | Standard resolution is 400-550 bands per haploid set. |
| Photostability | Fluorescence fades rapidly upon exposure to UV light, requiring immediate photography.[2] | Permanent staining, allowing for repeated observation and analysis.[3] |
| Equipment | Requires a fluorescence microscope with a UV light source.[8] | Requires a standard bright-field light microscope. |
| Throughput | Lower, due to the need for immediate imaging and the fading of the signal. | Higher, as slides are permanently stained and can be analyzed at any time. |
| Detection of Heteromorphisms | Particularly useful for identifying polymorphisms of the Y chromosome and satellite regions of acrocentric chromosomes. | Can detect major structural and numerical abnormalities. |
| Ease of Use | The protocol is relatively simple, but the fluorescence microscopy and rapid fading can be challenging.[8] | The trypsin digestion step requires careful optimization, but the staining and analysis are straightforward. |
Experimental Protocols
Detailed and consistent protocols are crucial for obtaining high-quality chromosome preparations. Below are representative protocols for both Quinacrine mustard and Giemsa banding.
Quinacrine Mustard (Q-banding) Staining Protocol
This protocol is adapted from standard cytogenetic procedures.
Materials:
-
Coplin jars
-
Quinacrine mustard dihydrochloride (B599025) solution (e.g., 0.5% in deionized water)
-
McIlvaine's buffer (pH 5.6)
-
Distilled water
-
Coverslips
-
Fluorescence microscope with appropriate filters for quinacrine fluorescence
Procedure:
-
Immerse the chromosome slides in the quinacrine mustard staining solution in a Coplin jar for 10-20 minutes at room temperature.[8]
-
Rinse the slides thoroughly with three changes of distilled water.
-
Place the slides in McIlvaine's buffer for 1-2 minutes.
-
Mount a coverslip onto the slide using a small amount of McIlvaine's buffer.
-
Remove any excess buffer by gently blotting with filter paper.
-
Observe the slides immediately under a fluorescence microscope. It is critical to photograph the metaphase spreads promptly as the fluorescence will fade.[2][8]
Giemsa (G-banding) Staining Protocol
This protocol is a widely used method for G-banding.
Materials:
-
Coplin jars
-
Trypsin solution (e.g., 0.025% in Hanks' Balanced Salt Solution, pH 7.2-7.4)
-
Giemsa stain stock solution
-
Phosphate (B84403) buffer (pH 6.8)
-
Distilled water
-
Methanol
-
Xylene or a xylene substitute
-
Mounting medium
-
Coverslips
-
Light microscope
Procedure:
-
Age the chromosome slides by baking them at 60-75°C for 3 hours to overnight. This step is crucial for optimal banding.
-
Immerse the aged slides in a Coplin jar containing the pre-warmed (37°C) trypsin solution for a period ranging from 10 seconds to 2 minutes. The exact time needs to be optimized based on the activity of the trypsin and the age of the slides.
-
Immediately after the trypsin treatment, rinse the slides thoroughly in a series of Coplin jars containing phosphate buffer or distilled water to stop the enzymatic reaction.
-
Stain the slides in a freshly prepared Giemsa staining solution (e.g., 1:50 dilution of Giemsa stock in phosphate buffer) for 5-10 minutes.
-
Rinse the slides with distilled water and allow them to air dry completely.
-
Dehydrate the slides by passing them through an ethanol (B145695) series (e.g., 70%, 95%, 100%) and then clear them in xylene or a substitute.
-
Mount a coverslip using a permanent mounting medium.
-
The slides can now be observed under a bright-field microscope.
Workflow Comparison
The following diagram illustrates the key steps and differences in the workflows for Quinacrine mustard and Giemsa banding.
Caption: Workflow comparison of Quinacrine mustard (Q-banding) and Giemsa (G-banding) techniques.
Conclusion
Both Quinacrine mustard and Giemsa banding are powerful techniques for karyotype analysis, each with its own set of advantages and limitations. G-banding has become the standard in most clinical and research laboratories due to its use of a standard light microscope, the permanence of the staining, and the high resolution of the banding patterns.[3] However, Q-banding remains a valuable tool, particularly for the analysis of specific chromosomal regions like the Y chromosome and for researchers who may not have the facilities for enzymatic treatment of slides.[8] The choice between these two techniques will ultimately be guided by the specific research question, available resources, and the desired longevity of the prepared slides.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. byjus.com [byjus.com]
- 3. genecommons.com [genecommons.com]
- 4. G banding - Wikipedia [en.wikipedia.org]
- 5. utkaluniversity.ac.in [utkaluniversity.ac.in]
- 6. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. karyotypinghub.com [karyotypinghub.com]
A Head-to-Head Comparison: Hoechst 33258 vs. Quinacrine Mustard for Staining AT-Rich DNA Regions
For researchers in genetics, cell biology, and drug development, the accurate visualization of DNA's structural nuances is paramount. Adenine-thymine (AT)-rich regions, in particular, are of significant interest due to their roles in DNA replication, transcription, and chromosome organization. Hoechst 33258 and quinacrine (B1676205) mustard are two fluorescent dyes widely employed for the identification of these specific DNA domains. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal stain for their needs.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between Hoechst 33258 and quinacrine mustard lies in their interaction with the DNA double helix.
Hoechst 33258 is a bisbenzimide dye that functions as a minor groove binder .[1][2][3][4] It exhibits a strong preference for sequences of three or more consecutive A-T base pairs. Upon binding, the dye's fluorescence quantum yield increases approximately 30-fold, resulting in a bright blue fluorescence.[][6][7] This binding is non-covalent and reversible.
Quinacrine mustard , on the other hand, is a DNA intercalating agent .[8] It inserts itself between the DNA base pairs, with a preference for AT-rich regions.[8] The mustard moiety of the molecule can also form covalent bonds with nucleophilic groups in DNA and proteins.[9] Its fluorescence is enhanced in the presence of AT pairs and quenched by guanine-cytosine (GC) pairs.[10][11]
Performance Comparison: A Data-Driven Analysis
The choice between Hoechst 33258 and quinacrine mustard often depends on the specific experimental requirements, including the desired brightness, photostability, and compatibility with live or fixed cells.
| Feature | Hoechst 33258 | Quinacrine Mustard |
| Binding Mechanism | Minor groove binding[1][2][3][4] | Intercalation[8] |
| Specificity | High for AT-rich regions (prefers runs of A-T bases)[1][2][3][4][12] | Preferential for AT base pairs over GC base pairs[8][10] |
| Excitation Max. | ~352 nm[13] | ~425 nm[8] |
| Emission Max. | ~461 nm[3] | ~480 nm[8] |
| Fluorescence Change | ~30-fold increase upon binding DNA[][6][7] | Fluorescence enhanced by AT-rich regions, quenched by GC-rich regions[10][11] |
| Quantum Yield | High (~0.74)[12] | Not reported |
| Cell Permeability | Permeable to live and fixed cells[1][2][3] | Permeable to cells[9] |
| Toxicity | Lower cytotoxicity compared to DAPI[1][12] | Can act as a mutagenic agent[14] |
| Common Applications | Nuclear counterstaining, cell cycle analysis, apoptosis detection[1][2] | Chromosome banding (Q-banding), karyotyping[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical protocols for staining with Hoechst 33258 and quinacrine mustard.
Hoechst 33258 Staining Protocol (for cultured cells)
-
Preparation of Staining Solution: Prepare a stock solution of Hoechst 33258 at 1 mg/mL in deionized water. For a working solution, dilute the stock solution to a final concentration of 0.1-10 µg/mL in phosphate-buffered saline (PBS) or cell culture medium.[1]
-
Cell Preparation: For adherent cells, grow them on coverslips. For suspension cells, they can be stained directly in tubes.
-
Staining:
-
Live Cells: Add the Hoechst 33258 working solution directly to the cell culture medium and incubate for 5-30 minutes at 37°C.
-
Fixed Cells: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature. Wash the cells twice with PBS. Add the Hoechst 33258 working solution and incubate for 5-15 minutes at room temperature.
-
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.
-
Imaging: Mount the coverslips with an anti-fade mounting medium. Visualize using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).
Quinacrine Mustard Staining Protocol (for chromosome banding)
-
Chromosome Preparation: Prepare metaphase chromosome spreads on microscope slides using standard cytogenetic techniques.
-
Preparation of Staining Solution: Prepare a stock solution of quinacrine mustard dihydrochloride (B599025) at 5 mg/mL in deionized water. Dilute the stock solution to a working concentration of 50 µg/mL in a suitable buffer (e.g., McIlvaine's buffer, pH 7.0).
-
Staining: Flood the slide with the quinacrine mustard working solution and stain for 20 minutes at room temperature.
-
Washing: Rinse the slide briefly in three changes of distilled water.
-
Mounting: Mount the slide with a coverslip using the same buffer used for staining.
-
Imaging: Examine the slide using a fluorescence microscope equipped with a filter set appropriate for quinacrine fluorescence (excitation ~425 nm, emission ~480 nm).
Visualizing the Workflow and Logic
To further clarify the experimental processes and the underlying principles of dye selection, the following diagrams are provided.
Caption: Experimental workflows for Hoechst 33258 and quinacrine mustard staining.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of chromosome banding. VIII. Hoechst 33258-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How does Hoechst work? | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. キナクリンマスタード 二塩酸塩 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of quinacrine mustard with mononucleotides and polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Spectrum [Hoechst 33258] | AAT Bioquest [aatbio.com]
- 14. medchemexpress.com [medchemexpress.com]
Validating Chromosome Analysis: A Comparative Guide to Quinacrine Mustard Staining and Fluorescence In Situ Hybridization (FISH)
For researchers, scientists, and drug development professionals engaged in cytogenetic analysis, the accurate identification of chromosomal abnormalities is paramount. This guide provides a comprehensive comparison of two key techniques: traditional quinacrine (B1676205) mustard staining (Q-banding) and the molecular cytogenetic method of Fluorescence In Situ Hybridization (FISH). By examining their principles, protocols, and performance, this guide offers a framework for validating cytogenetic findings and selecting the appropriate technique for specific research needs.
This document delves into the experimental data supporting the use of each method, details the protocols for their application, and presents a direct comparison of their capabilities. The goal is to equip researchers with the knowledge to effectively validate their quinacrine mustard staining results using the precision of FISH.
Performance Comparison: Quinacrine Mustard vs. FISH
Quinacrine mustard, a fluorescent dye, intercalates into DNA, producing a characteristic banding pattern (Q-banding) on chromosomes.[1] This pattern is particularly bright in Adenine-Thymine (AT)-rich regions, allowing for the identification of individual chromosomes and the detection of large-scale structural abnormalities.[2][3] FISH, on the other hand, is a more targeted technique that utilizes fluorescently labeled DNA probes that bind to specific, complementary sequences on a chromosome.[2] This specificity allows for the detection of subtle genetic alterations that may be missed by banding techniques.[4]
| Feature | Quinacrine Mustard (Q-banding) | Fluorescence In Situ Hybridization (FISH) |
| Principle | Intercalation of quinacrine mustard into DNA, with enhanced fluorescence in AT-rich regions, creating a chromosome-specific banding pattern.[1][3] | Hybridization of a fluorescently labeled DNA probe to a specific complementary sequence on a chromosome.[2] |
| Specificity | Genome-wide, but non-sequence specific. Highlights AT-rich regions.[3] | Highly specific to the DNA sequence targeted by the probe.[2] |
| Resolution | Lower resolution, detects large-scale structural changes (e.g., translocations, large deletions). | Higher resolution, can detect sub-microscopic abnormalities including microdeletions, duplications, and specific gene rearrangements.[4] |
| Applications | Karyotyping, identification of whole chromosome aneuploidies (e.g., Trisomy 21), detection of large structural rearrangements, Y-chromosome identification.[5] | Detection of specific aneuploidies, microdeletion/duplication syndromes, gene fusions (e.g., BCR-ABL), and validation of abnormalities seen with banding.[6][7] |
| Subjectivity | Interpretation of banding patterns can be subjective and requires significant expertise.[2] | Generally more objective, based on the presence, absence, or location of a fluorescent signal.[2] |
| Quantitative Analysis | Fluorescence intensity can be measured but is not a direct measure of DNA content. | Signal intensity can be quantified to assess gene copy number (Quantitative FISH or Q-FISH).[8] |
Experimental Protocols
Detailed methodologies for both quinacrine mustard staining and FISH are crucial for reproducible and reliable results. The following protocols provide a standard framework for these experiments.
Quinacrine Mustard Staining (Q-banding) Protocol
This protocol is adapted from standard cytogenetic laboratory procedures.
-
Slide Preparation:
-
Prepare metaphase chromosome spreads on clean glass slides from cell cultures (e.g., lymphocytes, amniocytes).
-
Age the slides overnight at room temperature.
-
-
Staining:
-
Immerse the slides in a Coplin jar containing quinacrine mustard solution (e.g., 0.005% in McIlvaine's buffer, pH 5.6) for 20 minutes.
-
Rinse the slides briefly in three changes of McIlvaine's buffer (pH 5.6).
-
-
Mounting and Observation:
-
Mount the slides with a coverslip using McIlvaine's buffer.
-
Seal the edges of the coverslip with rubber cement to prevent drying.
-
Observe the chromosomes under a fluorescence microscope equipped with appropriate filters for quinacrine fluorescence.
-
Capture images immediately as the fluorescence is prone to fading.
-
Fluorescence In Situ Hybridization (FISH) Protocol
This protocol outlines the key steps for performing FISH on chromosome preparations.
-
Slide Pre-treatment:
-
Age the chromosome preparations on slides.
-
Immerse slides in 2x SSC (Saline-Sodium Citrate) buffer at 37°C for 30-60 minutes.
-
Dehydrate the slides through an ethanol (B145695) series (70%, 85%, 100%) and air dry.
-
-
Denaturation:
-
Prepare a denaturation solution (e.g., 70% formamide (B127407) in 2x SSC).
-
Immerse the slides in the denaturation solution at 70-75°C for 2-5 minutes.
-
Immediately dehydrate the slides in a cold ethanol series (70%, 85%, 100%) and air dry.
-
-
Probe Preparation and Hybridization:
-
Denature the fluorescently labeled DNA probe by heating it at 70-75°C for 5-10 minutes.
-
Apply the denatured probe solution to the denatured area on the slide.
-
Cover with a coverslip and seal the edges.
-
Incubate the slides in a humidified chamber at 37°C overnight to allow for hybridization.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides in a post-hybridization wash buffer (e.g., 0.4x SSC with 0.3% NP-40) at 72°C for 2 minutes.
-
Wash the slides in 2x SSC with 0.1% NP-40 at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Apply a counterstain, such as DAPI (4',6-diamidino-2-phenylindole), to visualize the chromosomes.
-
Mount with an antifade solution and a coverslip.
-
-
Analysis:
-
Visualize the slides using a fluorescence microscope with the appropriate filter sets for the probe's fluorophore and the counterstain.
-
Sequential Quinacrine Staining and FISH
Validating Q-banding results with FISH on the same metaphase spread provides the highest level of confidence. This sequential analysis is technically feasible and has been successfully demonstrated in plant cytogenetics, providing a model for its application in other organisms.[9] The key is to destain the quinacrine mustard before proceeding with the FISH protocol.
Protocol for Sequential Q-banding and FISH
-
Perform Quinacrine Mustard Staining: Follow the Q-banding protocol as described above and capture images of the metaphase spreads.
-
Destaining:
-
Carefully remove the coverslip.
-
Wash the slide in several changes of 3:1 methanol:acetic acid fixative until the quinacrine fluorescence is no longer visible under the microscope.
-
Dehydrate the slide through an ethanol series and air dry.
-
-
Perform FISH: Proceed with the standard FISH protocol from the slide pre-treatment step, using a probe specific to the chromosome or region of interest identified by Q-banding.
Visualizing the Experimental Workflows
To clearly illustrate the experimental processes, the following diagrams were created using the Graphviz DOT language.
Conclusion
Quinacrine mustard staining is a valuable and rapid method for initial chromosome screening, providing a global view of the karyotype. However, for definitive validation of ambiguous findings or the detection of cryptic abnormalities, FISH is the superior technique due to its high specificity and resolution. The ability to perform sequential Q-banding and FISH on the same slide offers a powerful approach to comprehensively analyze chromosomal integrity. By understanding the strengths and limitations of each method, researchers can design robust experimental strategies to ensure the accuracy and reliability of their cytogenetic findings.
References
- 1. Karyotype - Wikipedia [en.wikipedia.org]
- 2. Which Cytogenetic Technique Is Right for You? [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. cmaj.ca [cmaj.ca]
- 5. The quinacrine fluorescence method of Y-chromosome identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of chromosome banding analysis, interphase- and hypermetaphase-FISH, qualitative and quantitative PCR for diagnosis and for follow-up in chronic myeloid leukemia: a study on 350 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneticsmr.org [geneticsmr.org]
- 9. Fluorescence chromosome banding and FISH mapping in perennial ryegrass, Lolium perenne L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinacrine Fluorescence Intensity for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quinacrine (B1676205) with other common fluorescent DNA stains, focusing on quantitative analysis of fluorescence intensity. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate fluorescent probe for their specific applications.
Performance Comparison of Fluorescent DNA Stains
The selection of a fluorescent dye for quantitative DNA analysis is critical and depends on various factors, including the specific application, instrumentation, and the nature of the biological sample. This section compares the key photophysical and binding properties of quinacrine with two widely used alternatives: DAPI and Hoechst stains.
Data Presentation: Photophysical Properties of DNA-Bound Fluorophores
| Property | Quinacrine | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33258 | Hoechst 33342 |
| Excitation Max (nm) | ~424-436 | ~358 | ~352 | ~350 |
| Emission Max (nm) | ~495-525 | ~461 | ~461 | ~461 |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) of free dye | ~9,750 at 424 nm[1][2] | ~27,000[3] | ~42,000 | ~42,000 |
| Quantum Yield (Φ) of free dye | Low (not specified) | Low (not specified) | 0.04 | ~0.04 |
| Quantum Yield (Φ) when bound to DNA | Fluorescence enhancement observed, but specific value not readily available.[4][5] | ~0.4 - 0.92 (highly dependent on binding mode and DNA sequence) | ~0.6 | Fluorescence enhancement of up to 30-fold.[6] |
| Binding Preference | Intercalation, with some preference for AT-rich regions[4][5] | Minor groove of AT-rich regions[3] | Minor groove of AT-rich regions | Minor groove of AT-rich regions |
| Cell Permeability | Permeable | Generally considered cell-impermeant, but can enter live cells at higher concentrations. | Less permeable than Hoechst 33342. | Highly permeable. |
| Common Applications | Chromosome banding (Q-banding), staining of dense granules in platelets. | Nuclear counterstain in fixed cells, apoptosis detection. | Nuclear counterstain in fixed and live cells. | Nuclear counterstain in live cells, cell cycle analysis. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the quantitative analysis of quinacrine fluorescence intensity.
Protocol 1: Staining of Cultured Cells with Quinacrine for Fluorescence Microscopy
Materials:
-
Quinacrine dihydrochloride (B599025) solution (e.g., 1 mg/mL stock in sterile water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Coverslips
-
Microscope slides
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove residual culture medium.
-
Staining:
-
Dilute the quinacrine stock solution in cell culture medium or PBS to a final working concentration (typically 1-10 µM).
-
Incubate the cells with the quinacrine staining solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Fixation (Optional): If imaging fixed cells, incubate the coverslips in 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing after Fixation: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Proceed with fluorescence microscopy using the appropriate filter sets for quinacrine (Excitation: ~425 nm, Emission: ~500 nm).
Protocol 2: Quantitative Analysis of Nuclear Fluorescence Intensity using ImageJ/Fiji
Software: ImageJ or Fiji (freely available from the NIH)
Procedure:
-
Image Acquisition:
-
Acquire fluorescence images using a microscope equipped with a digital camera.
-
Ensure that all images for comparison are acquired with identical settings (e.g., exposure time, gain, laser power).
-
Save images in a lossless format (e.g., TIFF).
-
-
ImageJ/Fiji Setup:
-
Open the acquired image in ImageJ/Fiji.
-
If the image is in color (RGB), split the channels by going to Image > Color > Split Channels. Select the channel corresponding to your fluorescent dye.
-
-
Set Measurements:
-
Go to Analyze > Set Measurements....
-
Select the following parameters: Area, Mean gray value, and Integrated density.
-
-
Region of Interest (ROI) Selection:
-
Use the selection tools (e.g., freehand, oval, or polygon) to outline the nucleus of a cell you want to measure.
-
Add the selected ROI to the ROI Manager by pressing t on your keyboard or going to Analyze > Tools > ROI Manager... and clicking "Add".
-
Repeat this for all nuclei you wish to quantify in the image.
-
-
Background Measurement:
-
Select a region in the image that is devoid of cells and fluorescence to serve as the background.
-
Add this background ROI to the ROI Manager.
-
-
Measurement:
-
In the ROI Manager, select all the nuclear ROIs and the background ROI.
-
Click "Measure". A "Results" window will appear with the measurements for each ROI.
-
-
Data Analysis (Corrected Total Cell Fluorescence - CTCF):
-
For each nucleus, calculate the CTCF using the following formula: CTCF = Integrated Density of Nucleus - (Area of Nucleus × Mean Fluorescence of Background)
-
This calculation corrects for background fluorescence and provides a more accurate measure of the total fluorescence from the nucleus.
-
Mandatory Visualization
Experimental Workflow for Quantitative Fluorescence Analysis
The following diagram illustrates the general workflow for quantitative analysis of fluorescence intensity in stained cells.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. QUINACRINE - SPECTROSCOPIC PROPERTIES AND INTERACTIONS WITH POLYNUCLEOTIDES [research.chalmers.se]
- 5. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Q-Banding and Molecular Cytogenetic Techniques
In the landscape of cytogenetic analysis, researchers and clinicians rely on a variety of techniques to visualize and interpret chromosomal structure. This guide provides a detailed comparison of the classical Q-banding method with two prominent molecular cytogenetic techniques: Fluorescence In Situ Hybridization (FISH) and Array Comparative Genomic Hybridization (aCGH). This comparison aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific research needs.
Introduction to Cytogenetic Techniques
Q-banding , or Quinacrine (B1676205) banding, is a classic cytogenetic staining technique that utilizes the fluorescent dye quinacrine to produce a characteristic pattern of bright and dull bands on chromosomes.[1][2] The bright Q-bands are rich in adenine-thymine (A-T) base pairs, while the dull bands are rich in guanine-cytosine (G-C) base pairs.[3] This banding pattern allows for the identification of individual chromosomes and the detection of large-scale structural abnormalities.[4]
Fluorescence In Situ Hybridization (FISH) is a molecular cytogenetic technique that employs fluorescently labeled DNA probes to detect the presence or absence of specific DNA sequences on chromosomes.[5][6][7] This targeted approach allows for the visualization of specific genes or chromosomal regions with a much higher resolution than conventional banding techniques.[8][9]
Array Comparative Genomic Hybridization (aCGH) is a high-throughput molecular cytogenetic technique that enables the genome-wide detection of copy number variations (CNVs), such as deletions and duplications, at a high resolution.[9][10] The technique works by comparing the patient's DNA with a reference DNA sample, allowing for the precise identification of genomic imbalances.[9]
Quantitative Performance Comparison
The choice of a cytogenetic technique often depends on the required resolution and the nature of the suspected chromosomal abnormality. The following table summarizes the key quantitative performance metrics of Q-banding, FISH, and aCGH.
| Feature | Q-Banding | Fluorescence In Situ Hybridization (FISH) | Array Comparative Genomic Hybridization (aCGH) |
| Resolution | 5-10 Megabases (Mb)[4][9] | 100 kilobases (kb) - 1 Mb[8][9] | 5-10 kb (can be as high as 200 bp)[9] |
| Type of Aberrations Detected | Large-scale numerical and structural abnormalities (e.g., aneuploidy, large translocations, deletions, and duplications)[4] | Specific microdeletions, microduplications, and translocations targeted by the probe[9][11] | Genome-wide copy number variations (deletions and duplications)[9][10] |
| Whole Genome View | Yes | No (targeted to specific regions)[8] | Yes[10] |
| Detection of Balanced Rearrangements | Yes (e.g., balanced translocations and inversions) | Yes (with appropriate probe design) | No[9] |
| Detection of Mosaicism | Limited by the number of metaphases analyzed | Can detect mosaicism on a cell-by-cell basis[9] | Limited ability to detect low-level mosaicism (generally >20-30%)[9] |
| Diagnostic Yield (in specific contexts) | Baseline | Higher than banding for specific, suspected microdeletion/duplication syndromes[11] | Higher than banding for unexplained developmental delay, intellectual disability, and congenital anomalies (15-20% diagnostic yield)[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are the generalized experimental protocols for Q-banding, FISH, and aCGH.
Q-Banding Protocol
-
Chromosome Preparation: Culture cells (e.g., from peripheral blood lymphocytes) and arrest them in metaphase using a mitotic inhibitor like colcemid.
-
Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution to swell the cells and spread the chromosomes, and then fix them using a methanol-acetic acid fixative.
-
Slide Preparation: Drop the fixed cell suspension onto a clean microscope slide and air-dry.
-
Staining: Stain the slides with a quinacrine dihydrochloride (B599025) solution for a few minutes.[1]
-
Rinsing: Rinse the slides with tap water or distilled water to remove excess stain.[1]
-
Mounting: Mount a coverslip over the stained chromosomes.
-
Microscopy: Immediately observe the chromosomes under a fluorescence microscope.[1]
Fluorescence In Situ Hybridization (FISH) Protocol
-
Slide Preparation: Prepare slides with metaphase or interphase cells.[5]
-
Pretreatment: Treat the slides with RNase and pepsin to remove RNA and proteins, respectively.[5]
-
Denaturation: Denature the chromosomal DNA on the slide and the fluorescently labeled DNA probe separately by heating.[6]
-
Hybridization: Apply the denatured probe to the slide and incubate overnight in a humidified chamber to allow the probe to anneal to its complementary target sequence on the chromosomes.[5]
-
Washing: Wash the slides to remove any unbound or non-specifically bound probes.[6]
-
Counterstaining: Counterstain the chromosomes with a DNA-specific stain like DAPI (4',6-diamidino-2-phenylindole) to visualize all chromosomes.
-
Microscopy and Analysis: Visualize the fluorescent signals using a fluorescence microscope and analyze the results.[6]
Array Comparative Genomic Hybridization (aCGH) Protocol
-
DNA Extraction: Isolate high-quality genomic DNA from the test (patient) and a reference (control) sample.[9]
-
DNA Labeling: Label the test and reference DNA with two different fluorescent dyes (e.g., Cy3 and Cy5).[10]
-
Hybridization: Mix the labeled test and reference DNA in equal amounts and hybridize them to a microarray slide containing thousands of known DNA probes.[10]
-
Washing: Wash the microarray slide to remove non-hybridized DNA.
-
Scanning: Scan the microarray slide using a laser scanner to measure the fluorescence intensity of the two dyes for each probe.[9]
-
Data Analysis: Use specialized software to analyze the fluorescence intensity ratios. An increased ratio indicates a duplication in the test sample, while a decreased ratio indicates a deletion.[9]
Visualizing the Workflows and Relationships
To better understand the procedural flow and the comparative aspects of these techniques, the following diagrams have been generated using the DOT language.
References
- 1. clinicallab.com [clinicallab.com]
- 2. arup.utah.edu [arup.utah.edu]
- 3. researchgate.net [researchgate.net]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Which Cytogenetic Technique Is Right for You? [thermofisher.com]
- 6. Comparative Genomic Hybridization–Array Analysis Enhances the Detection of Aneuploidies and Submicroscopic Imbalances in Spontaneous Miscarriages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. eurofins-biomnis.com [eurofins-biomnis.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of cytogenetic and molecular cytogenetic detection of chromosome abnormalities in 240 consecutive adult patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Array CHG in clinical practice | Genosalut [genosalut.com]
Quinacrine Mustard vs. Quinacrine: A Comparative Guide to Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the precise and stable fluorescent labeling of biomolecules is paramount for accurate visualization and analysis. For decades, quinacrine (B1676205) and its derivative, quinacrine mustard, have been utilized as fluorescent stains, particularly for the banding of chromosomes in cytogenetics. This guide provides a detailed comparison of quinacrine mustard and quinacrine, highlighting their respective performance in fluorescent labeling applications, supported by experimental data and protocols.
At a Glance: Key Differences and Superiority of Quinacrine Mustard
While both quinacrine and quinacrine mustard are effective fluorescent agents that preferentially bind to AT-rich regions of DNA, quinacrine mustard demonstrates superior performance in terms of labeling stability and intensity. This advantage stems from its distinct mechanism of action. Quinacrine binds to DNA through non-covalent intercalation, a reversible process. In contrast, quinacrine mustard, an alkylating agent, forms stable, covalent bonds with nucleic acids and proteins.[1][2] This irreversible binding translates to a more robust and enduring fluorescent signal, making it the preferred choice for applications requiring high-resolution and long-term imaging.
Quantitative Comparison of Fluorescent Properties
The following table summarizes the key fluorescent properties of DNA-bound quinacrine and quinacrine mustard. It is important to note that obtaining directly comparable, side-by-side quantitative data from a single source in the existing literature is challenging. The presented values are synthesized from multiple studies and should be considered as representative.
| Property | Quinacrine (DNA-Bound) | Quinacrine Mustard (DNA-Bound) | Advantage |
| Binding Mechanism | Intercalation (non-covalent) | Alkylation (covalent) | Quinacrine Mustard |
| Labeling Stability | Less stable, reversible binding | Highly stable, irreversible binding | Quinacrine Mustard |
| Fluorescence Intensity | Moderate | High | Quinacrine Mustard |
| Excitation Max (λex) | ~424 nm | ~424 nm | Similar |
| Emission Max (λem) | ~495 nm | ~503 nm | Similar |
| Quantum Yield (Φ) | Varies with AT content; generally lower. | Varies with AT content; generally higher. | Quinacrine Mustard |
| Fluorescence Lifetime (τ) | Shorter lifetime | Longer lifetime | Quinacrine Mustard |
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between quinacrine and quinacrine mustard lies in how they interact with their target biomolecules.
Quinacrine: This molecule acts as a classic intercalating agent. Its planar acridine (B1665455) ring structure inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by non-covalent forces such as van der Waals interactions and hydrogen bonds. The fluorescence of quinacrine is significantly enhanced upon intercalation into AT-rich regions of DNA and is quenched in GC-rich regions.
Quinacrine Mustard: As a nitrogen mustard derivative, quinacrine mustard possesses a reactive bis(2-chloroethyl)amino group.[3] In addition to intercalating into the DNA helix via its acridine core, this mustard moiety can form covalent bonds (alkylation) with nucleophilic groups on DNA bases (primarily the N7 position of guanine) and also with proteins.[4] This dual-mode of binding—intercalation followed by covalent attachment—results in a highly stable and essentially permanent label.
Figure 1. A diagram illustrating the distinct binding mechanisms of quinacrine and quinacrine mustard.
Experimental Protocols
Detailed methodologies for chromosome preparation and staining are crucial for achieving optimal results. Below are representative protocols for fluorescent labeling using quinacrine and quinacrine mustard.
Chromosome Preparation (General Protocol)
-
Cell Culture and Harvest: Culture cells to the desired confluency. Arrest cells in metaphase by adding a mitotic inhibitor (e.g., colcemid) to the culture medium and incubating for an appropriate time.
-
Hypotonic Treatment: Harvest the cells and resuspend them in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.
-
Fixation: Fix the cells using a freshly prepared fixative, typically a 3:1 mixture of methanol (B129727) and acetic acid. Repeat the fixation steps to ensure proper preservation of chromosome morphology.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
Protocol for Quinacrine (Q-banding)
-
Staining Solution: Prepare a 0.5% (w/v) solution of quinacrine dihydrochloride (B599025) in deionized water.
-
Staining: Immerse the chromosome preparation slides in the quinacrine staining solution for 10-20 minutes at room temperature.
-
Washing: Rinse the slides briefly in a gentle stream of deionized water.
-
Mounting: Mount the slides with a coverslip using a small amount of buffer (e.g., McIlvaine's buffer, pH 5.5).
-
Microscopy: Observe the slides immediately using a fluorescence microscope equipped with a suitable filter set for quinacrine (excitation ~424 nm, emission ~495 nm).
Figure 2. A flowchart outlining the key steps in the quinacrine staining protocol for Q-banding.
Protocol for Quinacrine Mustard Staining
-
Staining Solution: Prepare a 50 µg/mL solution of quinacrine mustard in a suitable buffer (e.g., McIlvaine's buffer, pH 7.0).
-
Staining: Stain the chromosome slides in this solution for 20 minutes at room temperature.
-
Washing: Wash the slides three times in the same buffer, for 3 minutes each time.
-
Mounting: Mount the slides with a coverslip using the buffer.
-
Microscopy: Examine the slides under a fluorescence microscope with appropriate filters (excitation ~424 nm, emission ~503 nm). The fluorescent bands will be intensely stained.
Conclusion: The Clear Advantage of Covalent Labeling
For researchers requiring robust and high-fidelity fluorescent labeling of chromosomes and other biomolecules, quinacrine mustard is the superior choice over quinacrine. Its ability to form covalent bonds results in significantly more stable and intense fluorescent signals, facilitating more precise and reproducible experimental outcomes. While quinacrine remains a viable option for certain applications, the enhanced performance of quinacrine mustard makes it the gold standard for demanding fluorescence microscopy studies.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Fluorescent labeling of chromosomal DNA: superiority of quinacrine mustard to quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1,N1-Bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-1,4-pentanediamine | C23H28Cl3N3O | CID 20194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorescence of quinacrine mustard conjugated to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acridine Orange and Quinacrine for Lysosome Tracking
For Researchers, Scientists, and Drug Development Professionals
The accurate tracking of lysosomes is critical for understanding a multitude of cellular processes, including autophagy, endocytosis, and drug trafficking. Among the fluorescent probes available for this purpose, the lysosomotropic agents acridine (B1665455) orange and quinacrine (B1676205) are widely utilized. Both are weak bases that accumulate in the acidic environment of lysosomes, offering a means to visualize and monitor these dynamic organelles. However, their distinct photophysical properties, phototoxicity, and stability dictate their suitability for different experimental applications. This guide provides an objective comparison of acridine orange and quinacrine for lysosome tracking, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for your research needs.
At a Glance: Key Performance Indicators
| Parameter | Acridine Orange | Quinacrine | Key Considerations |
| Excitation Maxima (nm) | ~460 nm (RNA/ssDNA), ~502 nm (dsDNA) | ~436-458 nm | Acridine orange's spectral properties are highly dependent on its local concentration and binding partners. |
| Emission Maxima (nm) | ~650 nm (in lysosomes, aggregated form), ~525 nm (in nucleus/cytoplasm, monomeric form) | ~470-580 nm (in lysosomes) | Acridine orange exhibits a significant spectral shift, allowing for ratiometric imaging, while quinacrine has a broader emission spectrum. |
| Photostability | Moderate to Low | High | Quinacrine is significantly more photostable, making it the preferred choice for long-term imaging studies.[1] |
| Phototoxicity | High | Low | Acridine orange is a potent photosensitizer that can induce lysosomal membrane permeabilization and cell death upon illumination.[1] Quinacrine exhibits lower phototoxicity, preserving cell health during extended imaging. |
| Suitability for Long-Term Imaging | Poor | Excellent | Due to its high photostability and low phototoxicity, quinacrine is well-suited for time-lapse experiments spanning several hours.[1] |
| Cytotoxicity (IC50) | Cell line dependent (e.g., ~4.4 µM in HeLa cells) | Cell line dependent (variable across NCI-60 panel) | Direct comparison is challenging due to varying experimental conditions in published studies. Both compounds exhibit cytotoxicity at higher concentrations. |
| Signal-to-Noise Ratio | Good | Good | Both probes provide a good signal-to-noise ratio for visualizing lysosomes. |
Mechanism of Lysosomal Accumulation
Both acridine orange and quinacrine are weak bases that can freely permeate cell membranes in their neutral state. Upon entering the acidic lumen of lysosomes (pH 4.5-5.0), they become protonated. This protonation traps the molecules within the organelle, as the charged form is unable to diffuse back across the lysosomal membrane. This process, known as lysosomotropism or acid trapping, leads to their accumulation and allows for the visualization of lysosomes.
References
Navigating the Chromosome Landscape: A Guide to Quinacrine Mustard and its Alternatives
For researchers, scientists, and drug development professionals delving into the intricacies of chromosome analysis, the choice of staining technique is paramount. Quinacrine (B1676205) mustard, a pioneer in chromosome banding, offered the first glimpse into the distinct banding patterns of chromosomes, known as Q-banding. However, with the evolution of cytogenetics, a range of alternative techniques have emerged, each with its own set of advantages and limitations. This guide provides an objective comparison of quinacrine mustard with its primary alternatives—Giemsa staining (G-banding), DAPI staining, and Fluorescence In Situ Hybridization (FISH)—supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Chromosome Staining Techniques
The selection of an appropriate chromosome staining method hinges on factors such as the required resolution, the nature of the genetic abnormality under investigation, and the available laboratory equipment. While quinacrine mustard laid the groundwork for chromosome identification, its use has been largely superseded by techniques that offer greater stability, resolution, and specificity.
| Feature | Quinacrine Mustard (Q-banding) | Giemsa (G-banding) | DAPI | Fluorescence In Situ Hybridization (FISH) |
| Principle | Intercalates into DNA, with preferential fluorescence in AT-rich regions. | Pre-treatment with trypsin to digest proteins, followed by Giemsa staining of AT-rich regions. | Binds to the minor groove of DNA, with a preference for AT-rich regions. | Hybridization of fluorescently labeled DNA probes to specific chromosome regions. |
| Resolution | ~400 bands per haploid set.[1] | 400-850 bands per haploid set.[2] | Primarily a counterstain; provides a uniform blue fluorescence of the nucleus. Banding can be induced but is less detailed than G-banding. | Locus-specific, can detect alterations at the kilobase level.[3] |
| Specificity | Binds along the chromosome, highlighting AT-rich bands. | Binds along the chromosome, revealing a characteristic banding pattern for each chromosome. | General DNA stain, not specific for particular chromosome bands without special treatment. | Highly specific to the targeted DNA sequence. |
| Photostability | Prone to rapid photobleaching, requiring immediate analysis and photography.[4] | Permanent staining, slides can be stored and re-analyzed.[5] | More photostable than quinacrine, especially with antifade reagents. | Photostability depends on the fluorophore used; can be enhanced with antifade reagents. |
| Equipment | Fluorescence microscope with appropriate filter sets. | Standard light microscope. | Fluorescence microscope with a UV filter set. | Fluorescence microscope with specific filter sets for the fluorophores used. |
| Ease of Use | Requires a dark room and immediate analysis due to fading fluorescence. The stain is also a potential mutagen. | Relatively straightforward and widely adopted in clinical cytogenetics.[2] | Simple and rapid staining procedure. | More complex and time-consuming protocol involving probe design, hybridization, and stringent washing steps. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in chromosome analysis. Below are summarized protocols for quinacrine mustard, G-banding, DAPI, and FISH.
Quinacrine Mustard Staining (Q-banding) Protocol
-
Slide Preparation: Prepare metaphase chromosome spreads on clean glass slides and air dry.
-
Staining Solution: Prepare a solution of quinacrine mustard dihydrochloride (B599025) in a buffer solution (e.g., McIlvaine's buffer, pH 7.0). The final concentration is typically around 0.005%.
-
Staining: Immerse the slides in the quinacrine mustard solution for 20 minutes at room temperature.
-
Washing: Rinse the slides in three changes of the same buffer for 1-2 minutes each.
-
Mounting: Mount the slides with a coverslip using the same buffer.
-
Microscopy: Immediately observe the chromosomes under a fluorescence microscope equipped with a suitable filter system (excitation ~420 nm, emission ~500 nm). Photography should be performed promptly due to the rapid fading of the fluorescence.
Giemsa Staining (G-banding) Protocol
-
Slide Preparation: Prepare and age chromosome spreads on slides.
-
Trypsin Treatment: Immerse slides in a pre-warmed trypsin solution (e.g., 0.025% trypsin in saline) for a short period (typically 10-15 seconds). The exact time needs to be optimized based on the age of the slides and the activity of the trypsin.
-
Rinsing: Immediately rinse the slides in a buffer solution (e.g., phosphate-buffered saline, PBS) to stop the trypsin reaction.
-
Staining: Stain the slides in a freshly prepared Giemsa solution (e.g., 2% Giemsa in Gurr's buffer, pH 6.8) for 5-10 minutes.
-
Washing: Rinse the slides with distilled water and air dry.
-
Microscopy: Observe the banded chromosomes under a standard light microscope.
DAPI Staining Protocol
-
Slide Preparation: Use fixed chromosome preparations.
-
Staining Solution: Prepare a working solution of DAPI (4',6-diamidino-2-phenylindole) in a buffer like PBS. A typical concentration is 1 µg/mL.
-
Staining: Apply the DAPI solution to the slide and incubate for 5-10 minutes at room temperature in the dark.
-
Washing: Briefly rinse the slide with PBS to remove excess stain.
-
Mounting: Mount the slide with an antifade mounting medium.
-
Microscopy: Visualize the stained chromosomes using a fluorescence microscope with a UV filter set (excitation ~358 nm, emission ~461 nm).
Fluorescence In Situ Hybridization (FISH) Protocol
-
Probe Labeling: Label the DNA probe with a fluorescent dye (fluorophore).
-
Slide Preparation: Prepare metaphase or interphase chromosome spreads on slides.
-
Denaturation: Denature the chromosomal DNA on the slide and the fluorescently labeled probe separately by heating.
-
Hybridization: Apply the denatured probe to the slide and incubate overnight in a humidified chamber at a specific temperature (e.g., 37°C) to allow the probe to anneal to its complementary sequence on the chromosome.
-
Washing: Perform a series of stringent washes to remove any unbound or non-specifically bound probe.
-
Counterstaining: Counterstain the chromosomes with a DNA stain like DAPI.
-
Microscopy: Analyze the slides under a fluorescence microscope with appropriate filters for the probe's fluorophore and the counterstain.
Visualizing the Methodologies
To further clarify the experimental processes and the comparative logic, the following diagrams are provided.
Conclusion
References
- 1. G banding - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Filter combinations and light sources for fluorescence microscopy of quinacrine mustard or quinacrine stained chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinacrine mustard staining solves the length variations of the human Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming chromosomal translocations identified by quinacrine mustard
For researchers, scientists, and drug development professionals, the accurate identification of chromosomal translocations is paramount for both fundamental research and clinical applications. Historically, quinacrine (B1676205) mustard staining has been a foundational technique for visualizing chromosome banding patterns and identifying gross chromosomal rearrangements. However, the advent of molecular cytogenetic and sequencing technologies has provided more sensitive and specific methods for confirming and characterizing these translocations. This guide provides an objective comparison of quinacrine mustard staining with modern alternatives, including Fluorescence In Situ Hybridization (FISH), Spectral Karyotyping (SKY), and Next-Generation Sequencing (NGS), supported by experimental principles and methodologies.
Comparison of Key Performance Characteristics
The choice of method for confirming chromosomal translocations depends on a variety of factors, including the required resolution, the nature of the suspected translocation, and the available resources. The following table summarizes the key performance characteristics of quinacrine mustard staining, FISH, SKY, and NGS.
| Feature | Quinacrine Mustard Staining | Fluorescence In Situ Hybridization (FISH) | Spectral Karyotyping (SKY) | Next-Generation Sequencing (NGS) |
| Principle | Intercalating agent that binds to AT-rich regions of DNA, producing a characteristic banding pattern (Q-bands) under UV light.[1][2] | Hybridization of fluorescently labeled DNA probes to specific chromosomal regions.[3] | Simultaneous hybridization of multiple chromosome-specific, differentially labeled probes to "paint" each chromosome a unique color. | High-throughput sequencing of DNA or RNA to identify rearranged fragments. |
| Resolution | Low (~5-10 Mb)[4] | High (~100 kb for metaphase FISH)[4] | Moderate to High (can detect rearrangements >2 Mb) | Very High (single base pair)[5] |
| Throughput | Low | Low to Moderate | Low to Moderate | High |
| Detection Scope | Genome-wide (gross rearrangements) | Targeted (known rearrangements) | Genome-wide (complex rearrangements) | Genome-wide (all types of rearrangements) |
| Ability to Detect Cryptic Translocations | Limited | Yes | Yes | Yes |
| Quantitative Analysis | No | Limited (gene copy number) | No | Yes (e.g., fusion transcript abundance)[5] |
| Cost | Low | Moderate | High | High (decreasing)[5] |
| Turnaround Time | Relatively Fast | Moderate | Long | Moderate to Long[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the experimental protocols for each technique.
Quinacrine Mustard Staining (Q-banding)
Quinacrine mustard staining was one of the first methods to produce a specific banding pattern on chromosomes, enabling their identification and the detection of structural abnormalities.[1]
Principle: Quinacrine, a fluorescent dye, intercalates into the DNA helix. It preferentially fluoresces in adenine-thymine (AT)-rich regions, producing bright bands (Q-bands), while guanine-cytosine (GC)-rich regions quench the fluorescence, resulting in dull bands.[6][7] This differential staining creates a unique banding pattern for each chromosome.
Abbreviated Protocol:
-
Metaphase Chromosome Preparation: Culture cells and arrest them in metaphase using an agent like colcemid. Harvest the cells and prepare chromosome spreads on microscope slides.
-
Staining: Immerse the slides in a quinacrine mustard solution (or the less toxic quinacrine dihydrochloride) for a specific duration.[2]
-
Washing: Rinse the slides in buffer to remove excess stain.
-
Mounting: Mount the slides with a suitable mounting medium.
-
Visualization: Examine the chromosomes under a fluorescence microscope using UV excitation. The chromosomes will display a pattern of bright and dull yellow-green bands.[2]
Fluorescence In Situ Hybridization (FISH)
FISH is a targeted molecular cytogenetic technique that utilizes fluorescently labeled DNA probes to detect the presence or absence of specific DNA sequences on chromosomes.[3] It is highly effective for confirming suspected translocations.
Principle: A fluorescently labeled single-stranded DNA probe is hybridized to its complementary sequence on denatured chromosomal DNA in situ. The location of the probe can then be visualized using a fluorescence microscope. For translocation analysis, specific probes for the involved chromosomal regions are used.
Abbreviated Protocol:
-
Probe Labeling: Label a DNA probe specific to the chromosomal region of interest with a fluorescent molecule.
-
Chromosome Preparation: Prepare metaphase or interphase chromosome spreads on microscope slides.
-
Denaturation: Denature the chromosomal DNA and the probe DNA using heat or chemicals to create single-stranded DNA.
-
Hybridization: Incubate the probe with the slide containing the chromosomal DNA to allow the probe to anneal to its complementary target sequence.
-
Washing: Wash the slide to remove any unbound or non-specifically bound probes.
-
Counterstaining and Visualization: Counterstain the chromosomes with a DNA-specific stain like DAPI (4',6-diamidino-2-phenylindole) and visualize the fluorescent signals under a fluorescence microscope.
Spectral Karyotyping (SKY)
SKY is a powerful molecular cytogenetic technique that allows for the simultaneous visualization of all chromosomes in a cell in different colors.[4] This makes it particularly useful for identifying complex chromosomal rearrangements that may be missed by other techniques.
Principle: A cocktail of chromosome-specific "painting" probes, each labeled with a unique combination of fluorescent dyes, is hybridized to metaphase chromosomes. A specialized imaging system captures the spectral signature of each chromosome, assigning a pseudo-color to each, thereby identifying all chromosomes simultaneously.
Abbreviated Protocol:
-
Metaphase Chromosome Preparation: Prepare high-quality metaphase chromosome spreads on microscope slides.
-
Probe Hybridization: Denature the chromosomal DNA and hybridize it with a commercially available SKY probe mixture containing probes for all 24 human chromosomes.
-
Washing and Detection: Perform stringent washes to remove non-specific binding and then apply detection reagents to visualize the fluorescent signals.
-
Image Acquisition: Capture images using a specialized spectral imaging microscope system.
-
Image Analysis: Use dedicated software to analyze the spectral data and assign a unique color to each chromosome pair, revealing any translocations or other rearrangements.
Next-Generation Sequencing (NGS)
NGS offers the highest resolution for detecting chromosomal translocations by sequencing the entire genome or targeted regions. It can identify the precise breakpoints of translocations at the single base-pair level.[5]
Principle: The entire genome or targeted regions of the genome are fragmented and sequenced using high-throughput sequencing platforms. The resulting sequence reads are then aligned to a reference genome. Translocations are identified by detecting reads that map to two different chromosomal locations (split reads) or paired-end reads that map to different chromosomes or at an unexpected distance or orientation.
Abbreviated Protocol:
-
DNA/RNA Extraction: Isolate high-quality DNA or RNA from the sample.
-
Library Preparation: Fragment the nucleic acid, add sequencing adapters, and amplify the fragments to create a sequencing library.
-
Sequencing: Sequence the library on a high-throughput sequencing platform.
-
Data Analysis:
-
Alignment: Align the sequencing reads to a reference genome.
-
Variant Calling: Use specialized bioinformatics tools to identify structural variants, including translocations, by analyzing discordant read pairs and split reads.
-
Breakpoint Analysis: Precisely map the breakpoints of the identified translocations.
-
Visualizing the Methodologies
To better understand the workflows and logical relationships between these techniques, the following diagrams are provided.
Conclusion
The confirmation of chromosomal translocations has evolved significantly from the initial banding techniques to high-resolution molecular and sequencing methods. While quinacrine mustard staining provided the foundational framework for cytogenetics, its utility is limited by its low resolution and inability to detect cryptic rearrangements.[8] FISH offers a targeted and sensitive approach for confirming known translocations, while SKY provides a comprehensive view of the entire karyotype, excelling at identifying complex rearrangements.[4] NGS stands as the most powerful tool, offering the highest resolution to precisely map translocation breakpoints and discover novel rearrangements.[5] The selection of the most appropriate technique will depend on the specific research or clinical question, balancing the need for resolution, throughput, and cost. For many applications, an integrated approach, potentially using FISH to confirm findings from a genome-wide screen by SKY or NGS, provides the most robust and comprehensive analysis of chromosomal translocations.[5]
References
- 1. medicine.jrank.org [medicine.jrank.org]
- 2. ccnet.vidyasagar.ac.in:8450 [ccnet.vidyasagar.ac.in:8450]
- 3. biocare.net [biocare.net]
- 4. Cytogenetics and Cytogenomics in Clinical Diagnostics: Genome Architecture, Structural Variants, and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Karyotype - Wikipedia [en.wikipedia.org]
- 8. Which Cytogenetic Technique Is Right for You? [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for Quinacrine Mustard Dihydrochloride: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper handling and disposal of Quinacrine mustard dihydrochloride (B599025) in a research environment. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. Quinacrine mustard dihydrochloride is a potent fluorescent alkylating agent and a suspected mutagen; therefore, stringent adherence to these guidelines is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazards. This compound is toxic if swallowed or inhaled and may cause allergic skin or respiratory reactions.[1][2] Always consult the Safety Data Sheet (SDS) for complete safety information.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is required when handling this compound. This includes:
-
Gloves: Two pairs of chemotherapy-rated gloves should be worn, with one pair tucked under the gown cuff and the outer pair extending over the cuff.
-
Gown: A solid-front, disposable gown with tight-fitting cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: For handling the powder form or when aerosols may be generated, a dust mask (e.g., N95) or a respirator is necessary.
All handling of this compound powder should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Primary Disposal Pathway: Professional Hazardous Waste Management
The principal and required method for the disposal of this compound, including bulk quantities and heavily contaminated items, is through a licensed hazardous waste disposal company. This ensures that the compound is managed and destroyed in compliance with all relevant environmental regulations.
Waste Segregation: All waste generated from procedures involving this compound must be segregated as hazardous chemical waste.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | Black, RCRA-regulated hazardous waste container. | Collection and incineration by a licensed hazardous waste disposal company. |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware (containing less than 3% of the original volume). | Yellow, chemotherapy waste container. | Collection and incineration by a licensed hazardous waste disposal company. |
| Trace Waste (Sharps) | Used syringes, needles, and other sharps contaminated with this compound. | Yellow, puncture-resistant "Chemo Sharps" container. | Collection and incineration by a licensed hazardous waste disposal company. |
| Contaminated PPE | All disposable PPE used during handling and cleanup procedures. | Yellow, chemotherapy waste bag or container. | Collection and incineration by a licensed hazardous waste disposal company. |
Do not mix this compound waste with other laboratory waste streams. All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the date.
Experimental Protocols: Decontamination of Small Spills
While there are no universally validated protocols for the chemical inactivation of this compound in a laboratory setting, the following procedure is recommended for the cleanup of small spills on laboratory surfaces. This protocol focuses on the safe removal and containment of the spilled material.
Materials:
-
Full personal protective equipment (as described above)
-
Absorbent pads
-
Alcohol (e.g., 70% ethanol (B145695) or isopropanol)
-
Two pairs of forceps
-
Sealable, vapor-tight plastic bags
-
Strong soap and water solution
-
Appropriate hazardous waste containers
Procedure:
-
Secure the Area: Immediately alert others in the vicinity of the spill. If the spill is significant or involves a large amount of powder, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before beginning cleanup, ensure you are wearing the full complement of personal protective equipment.
-
Contain the Spill: If the spill is a powder, carefully cover it with absorbent pads dampened with alcohol to prevent the powder from becoming airborne.
-
Transfer Contaminated Material: Using forceps, carefully transfer the dampened absorbent pads and any solid material into a sealable, vapor-tight plastic bag.
-
Initial Surface Cleaning: Use absorbent paper dampened with alcohol to wipe the contaminated surface. Place the used absorbent paper into the same plastic bag.
-
Secondary Surface Cleaning: Thoroughly wash the contaminated surface with a strong soap and water solution.
-
Final Rinse: Rinse the surface with clean water.
-
Dispose of Contaminated Materials: Seal the plastic bag containing all contaminated materials. This bag, along with any contaminated PPE, must be placed in the appropriate hazardous waste container for professional disposal.
-
Personal Decontamination: After completing the cleanup, carefully doff PPE to avoid self-contamination and wash your hands thoroughly.
Note on Chemical Inactivation: Research has been conducted on the chemical degradation of other nitrogen mustards using reagents such as sodium hypochlorite (B82951) or Fenton reagent. However, these methods have not been specifically validated for this compound and may produce other hazardous byproducts. Therefore, attempting chemical inactivation without a validated protocol is not recommended.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quinacrine Mustard Dihydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Quinacrine mustard dihydrochloride (B599025). Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment. Quinacrine mustard dihydrochloride is a potent fluorescent alkylating agent and is classified as toxic, a respiratory and skin sensitizer, and is suspected of causing genetic defects and reproductive harm.[1][2][3]
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires stringent safety precautions. It is toxic if swallowed or inhaled and may cause allergic skin or respiratory reactions.[2][3] It is also suspected of damaging fertility or the unborn child.[2]
Hazard Identification and Classification:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed[1][2] |
| Acute Toxicity, Inhalation | H331 | Danger | Toxic if inhaled[1][2] |
| Respiratory Sensitization | H334 | Danger | May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2] |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction[1][2] |
| Reproductive Toxicity | H361 | Warning | Suspected of damaging fertility or the unborn child[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
Minimum Personal Protective Equipment (PPE) Requirements:
| Body Part | Required PPE | Standard/Specification |
| Hands | Double-gloving with chemotherapy-tested nitrile gloves | ASTM D6978[4] |
| Respiratory | NIOSH-approved N95 or higher-level respirator | NIOSH (US) or EN 149 (EU)[5] |
| Eyes | Chemical safety goggles and a face shield | ANSI Z87.1 (US) or EN 166 (EU)[3] |
| Body | Disposable, solid-front, back-closing chemotherapy gown | --- |
| Feet | Closed-toe shoes and disposable shoe covers | --- |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to minimize inhalation exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The container should be stored in a designated, clearly labeled, and secure area away from incompatible materials.
-
Recommended storage is at -20°C in a dry, well-ventilated place.[6]
Preparation of Solutions:
-
Don all required PPE before entering the designated handling area.
-
Perform all weighing and reconstitution of the solid compound within a chemical fume hood or a Class II BSC.
-
Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
When dissolving the compound, add the solvent slowly to the solid to avoid aerosolization.
-
Clearly label all prepared solutions with the chemical name, concentration, date of preparation, and hazard warning.
Experimental Use:
-
Conduct all experimental procedures involving this compound within a designated and controlled area.
-
Use dedicated equipment (pipettes, tubes, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
Avoid the use of sharps whenever possible. If needles are necessary, use Luer-Lok syringes and do not recap needles.
Emergency Procedures
Spill Response:
-
Small Spills (inside a fume hood):
-
Decontaminate the area using a suitable method (see Decontamination and Disposal Plan).
-
Use absorbent pads to soak up the spill.
-
Wipe the area with a deactivating solution (if available) or a strong detergent, followed by 70% ethanol.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the contaminated area.
-
If the spill is significant, contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Decontamination and Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations.
Decontamination:
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with a suitable deactivating agent if known, or with a thorough cleaning using a detergent solution followed by 70% ethanol.
-
Equipment: Decontaminate non-disposable equipment by soaking in a compatible deactivating solution or by thorough washing with a laboratory detergent.
Disposal:
-
Solid Waste: All solid waste, including gloves, gowns, shoe covers, absorbent pads, and empty vials, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container. The container must be clearly labeled as "Hazardous Waste: Contains this compound."
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps: All sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 2. Modulating the cytotoxicity of DNA alkylators through intramolecular deactivation - American Chemical Society [acs.digitellinc.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. caymanchem.com [caymanchem.com]
- 5. キナクリンマスタード 二塩酸塩 ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound Fluorescent Dye [sigmaaldrich.com]
- 7. publications.drdo.gov.in [publications.drdo.gov.in]
- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
